Dihydrogentrifluoride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
fluoride;dihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH/h3*1H/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQSQMTEKFKDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F.F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3H2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.011 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydrogentrifluoride anion chemical structure and bonding properties
The Dihydrogentrifluoride Anion ( ): Structural Dynamics and Synthetic Utility in Nucleophilic Fluorination
Executive Summary
The this compound anion (
Structural Anatomy & Thermodynamics
Unlike the linear, centrosymmetric bifluoride ion (
Geometric Parameters
Crystallographic and computational studies (MP2/aug-cc-pVTZ level) reveal that the anion ideally possesses
| Parameter | Value (Approx.) | Description |
| Symmetry | V-shaped geometry. | |
| F...F Distance | 2.33 Å | Longer than in |
| F-H-F Bond Angle | ~130° - 140° | The "V" angle at the central fluoride. |
| H-F Bond Length | 0.92 - 0.96 Å | Elongated compared to monomeric HF (0.917 Å). |
Thermodynamic Stability
The formation of polyfluorides is driven by the enthalpy of solvation of the fluoride ion by HF. The addition of the first HF molecule to
-
Reaction 1:
( ) -
Reaction 2:
( )
Structural Visualization
The following diagram illustrates the
Bonding Nature: Beyond Lewis Structures
The bonding in
Molecular Orbital (MO) Perspective
The central fluoride donates electron density from its lone pairs into the
-
Weakens the terminal H-F bonds: Making the protons more acidic than in bulk HF.
-
Delocalizes the negative charge: While the central fluorine is formally the anion, the charge is distributed across all three fluorine atoms. This delocalization is the key to its "buffered" nature—it is less basic than naked fluoride but retains significant nucleophilicity.
Fluxionality in Solution
In solution (e.g., in triethylamine), the anion is not static. It participates in a rapid equilibrium exchange with other polyfluoride species. This is critical for experimentalists to understand, as the stoichiometry of the reagent (e.g.,
Spectroscopic Characterization
Identifying the presence and purity of
NMR Spectroscopy
At room temperature, rapid proton exchange between fluoride sites typically results in a single broad singlet . However, the chemical shift is diagnostic of the HF:Amine ratio.
-
Observation: As the HF ratio increases (from 1:1 to 1:3), the
signal shifts downfield (deshielded). -
Low-Temperature Behavior: At very low temperatures (
), the exchange slows, and distinct signals for central vs. terminal fluorines can sometimes be resolved, appearing as a triplet (central) and doublet (terminal) due to spin-spin coupling.
Vibrational Spectroscopy (IR/Raman)
The
-
(F-H...F): A very broad, intense band typically centered around 1800–2000 cm
. -
(Bending): Distinct bending modes around 1000–1200 cm
, differentiating it from the linear (which bends at ~1200 cm ).
Synthetic Utility in Drug Discovery
The
The "Goldilocks" Reagent
-
Vs. Naked Fluoride (TBAF/CsF): Anhydrous naked fluoride is extremely basic and often causes elimination (E2) side reactions.
is less basic, favoring substitution ( ). -
Vs. Olah's Reagent (Py·9HF): High-order polyfluorides (
where ) are highly acidic and can cleave acid-sensitive protecting groups (Boc, TBS). (in ) is mild enough to tolerate these groups.
Mechanism: Epoxide Ring Opening
The anion operates via a cooperative mechanism. The acidic protons on the terminal HF units activate the epoxide oxygen (acting as an internal Brønsted acid), while the central fluoride attacks the less hindered carbon.
Experimental Protocols
Protocol: Preparation of (In-situ)
While commercially available (TREAT-HF), it can be prepared or adjusted in situ.
-
Safety: This protocol involves HF.[1] Full PPE (face shield, neoprene gloves) and calcium gluconate gel availability are mandatory.
-
Equipment: Use a Teflon (PFA/FEP) or polypropylene reaction vessel. Glass is incompatible with HF.
-
Mixing: To a stirred solution of
(1 equiv) in a non-polar solvent (DCM or Ether) at , slowly add anhydrous HF or high-concentration HF/amine complex (3 equiv).-
Note: The reaction is exothermic. Maintain temperature
to prevent HF loss.
-
-
Verification: Check the
NMR. A shift corresponding to the 1:3 complex confirms the predominant formation of .
Protocol: Deoxofluorination of Alcohols (via Perfluoro-1-butanesulfonyl fluoride - PBSF)
-
Substrate: Dissolve alcohol (1.0 equiv) in dry toluene.
-
Base/Reagent: Add
(2.0 equiv) and PBSF (1.2 equiv). -
Catalyst: Add
(0.5 equiv) containing the species. -
Reaction: Heat to
for 4–12 hours. The facilitates the displacement of the sulfonate intermediate.
References
-
Shenderovich, I. G., et al. (2000). "Hydrogen Bonding and Hydrogen Transfer in the
Anion." Journal of Physical Chemistry A. [Link] -
Franz, R. (2021). "Nucleophilic Fluorination with Hydrogen Fluoride Amine Complexes." Chemistry – A European Journal. [Link]
-
Haufe, G. (2008). "Triethylamine Tris(hydrogen fluoride) (TREAT-HF) in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Riedel, S., et al. (2010).[2] "Polyfluoride Anions, a Matrix-Isolation and Quantum-Chemical Investigation." Inorganic Chemistry. [Link]
Thermodynamic properties of dihydrogen trifluoride salts
Thermodynamic Architecture of Dihydrogen Trifluoride ( ) Salts
Content Type: Technical Whitepaper Audience: Senior Process Chemists, Battery Materials Scientists, and Drug Development Leads Focus: Structural thermodynamics, phase stability, and handling protocols for polyhydrogen fluoride salts.
Executive Summary
Dihydrogen trifluoride salts, characterized by the
This guide deconstructs the thermodynamic properties of the
The Anionic Architecture: Structural Thermodynamics
To understand the bulk properties of these salts, one must first analyze the
The Bonding Network
The
-
Geometry: The central fluorine acts as a double acceptor. The angle
is typically around 130°–135°. -
Bond Energy: The hydrogen bonds in
are classified as "Strong Hydrogen Bonds" (SHB), with energies exceeding 15 kcal/mol, though they are slightly weaker than the single bond in . -
Entropic Liquidity: A critical thermodynamic feature of organic salts of
(like ) is their liquid state at room temperature. The conformational flexibility of the bent anion disrupts the crystal lattice packing that would otherwise solidify the salt, lowering the melting point significantly compared to the 1:1 complex ( , which is solid).
Thermodynamic Equilibrium
The stability of the salt is governed by the equilibrium between the bifluoride and the trifluoride species. This equilibrium is temperature-dependent and dictates the vapor pressure of HF above the salt.
-
Enthalpy of Dissociation: The energy required to remove the second HF molecule is significantly lower than the first. This makes
salts excellent reservoirs of "active" HF that can be released under mild thermal stress or nucleophilic demand.
Thermal Stability and Phase Behavior[1][2][3][4][5][6]
For process safety, distinguishing between reversible dissociation (HF release) and irreversible decomposition (amine breakdown) is vital.
Thermal Decomposition Profile
Using Triethylamine Trihydrofluoride (
| Parameter | Value / Range | Thermodynamic Implication |
| Melting Point | < -10°C | High conformational entropy of the anion prevents crystallization. |
| Boiling Point | ~70°C (15 mmHg) | Distillable under vacuum without significant degradation. |
| Dec. Onset ( | > 150°C (Closed Cup) | The amine cation is stable; risk comes from HF pressure buildup. |
| HF Vapor Pressure | Low (< 1 mmHg @ 25°C) | The H-bond network effectively sequesters HF, unlike Pyridine·9HF.[1] |
Decomposition Pathway
When heated beyond the stability limit of the complex, the salt does not explode but rather "dries" itself by evolving HF gas, eventually reverting to the solid 1:1 salt.
Mechanism:
-
Stage 1 (
C): Loss of excess HF (if ). -
Stage 2 (
C): Shift of equilibrium . -
Stage 3 (
C): Degradation of the alkylammonium cation (Hofmann elimination or oxidation).
Visualization: Equilibrium and Workflow
Thermodynamic Equilibrium of Polyfluorides
The following diagram illustrates the energy landscape and equilibrium shifts between the different fluoride species.
Caption: Stepwise solvation of fluoride anions by HF. The 1:3 complex (
Experimental Protocols: Synthesis & Handling
Safety Warning: While
Protocol: Controlled Synthesis of
Rationale: Direct mixing is highly exothermic. A "reverse addition" strategy is used to maintain thermal control.
-
Equipment Prep: Use a PTFE (Teflon) or PFA reactor. Glass is strictly prohibited due to etching (
). -
Cooling: Cool the receiver vessel containing Triethylamine (1.0 equiv) to -78°C (Dry ice/acetone).
-
Addition: Slowly condense anhydrous HF (3.0 equiv) into the amine under a nitrogen blanket.
-
Note: The reaction
is exothermic. Rate of addition must be limited by the cooling capacity.
-
-
Annealing: Allow the mixture to slowly warm to room temperature (25°C) over 4 hours.
-
Validation: The resulting liquid should be clear/yellowish.[2] If solid precipitates form, the HF content is likely too low (
equiv).
Protocol: The "Self-Validating" Safety System
Trustworthiness in HF handling comes from redundancy.
-
Primary Barrier: Neoprene or heavy Nitrile gloves (double gloved).
-
Secondary Barrier: Fume hood with dedicated HF scrubber or high airflow.
-
The Calcium Check (The Validator):
-
Before opening any bottle, verify the presence of 2.5% Calcium Gluconate Gel .
-
Test: Check the expiration date.[3] If expired, the experiment is aborted. This simple step validates the safety mindset of the operator.
-
Titration Workflow (Content Analysis)
To confirm the thermodynamic species is indeed
Caption: Titrimetric determination of HF content. Ice quenching prevents vapor loss during analysis.
Applications in Drug Development
In medicinal chemistry, the thermodynamic properties of
-
Deoxyfluorination: Reagents like DAST are shock-sensitive and thermally unstable (
). Salts containing (often used with promoters like XtalFluor) offer a higher thermal ceiling ( ), allowing for fluorination of sterically hindered alcohols that require heating. -
Epoxide Opening: The acidity of
is sufficient to activate epoxides, while the nucleophilicity of the fluoride opens the ring. The "buffered" nature of the salt prevents rapid polymerization of sensitive substrates.
References
-
Haufe, G. (2023).[2] Triethylamine trihydrofluoride: properties and applications. ChemicalBook. Link
-
Forrester, J. D., Senko, M., Templeton, D. H. (1963).[4] Crystal structure of KH2F3 and geometry of the H2F3− ion. Acta Crystallographica. Link
-
Lal, G. S., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability. Journal of Organic Chemistry / PMC. Link
-
Centers for Disease Control (CDC). (2014). Hydrogen Fluoride (HF) Medical Management Guidelines. Toxic Substances Portal. Link
-
University of Rochester. (2025). Hydrofluoric Acid Safe Handling Guidelines. Environmental Health & Safety. Link
Difference between bifluoride [HF2]- and trifluoride [H2F3]- anions
Technical Guide: Bifluoride vs. Trifluoride Anions
Executive Summary
In the precise world of organofluorine synthesis—critical to modern drug development—the distinction between bifluoride (
Structural Dynamics & Bonding Topology
The fundamental difference lies in symmetry and bond order. This structural variance dictates the "availability" of the fluoride ion for reaction.
Bifluoride ( ): The Symmetric Lock
The bifluoride anion represents the strongest known hydrogen bond (
-
Bonding: A 3-center-4-electron (3c-4e) bond.[1][2] The proton is trapped in a single-well potential, equidistant from both fluorine atoms.[2]
-
Key Metric: The F-F distance is extremely short (~2.26 Å), significantly shorter than twice the van der Waals radius of fluorine.
Trifluoride ( ): The Asymmetric Chain
The trifluoride anion is best described not as a single fused unit, but as a fluoride ion solvated by two HF molecules, or an
-
Geometry: Bent/Angular (
or symmetry). -
Bonding: Asymmetric. The "inner" H-bonds are longer and weaker than in bifluoride. The structure is fluxional, constantly exchanging HF units.
-
Key Metric: The F-F distances expand to ~2.33 Å, indicating a looser association and higher lability.
Visualization of Structural Divergence
Spectroscopic Characterization (The Self-Validating System)
In a reactor, you cannot see bond lengths. You must rely on spectroscopy to validate which species dominates your mixture.
Vibrational Spectroscopy (IR/Raman)
This is the most definitive method for differentiation.
| Feature | Bifluoride ( | Trifluoride ( |
| Symmetry | Lower symmetry ( | |
| Dominant Band | Broad Doublet ~1200–1450 cm⁻¹ | Distinct Bands ~1000–1100 cm⁻¹ & ~1800 cm⁻¹ |
| Mechanism | Fermi resonance of | Distinct H-F stretching modes closer to bulk HF. |
| Diagnostic | Absence of bands | Presence of bands approaching free HF regions. |
NMR Signatures
NMR is complicated by rapid proton exchange. At room temperature, you often see a single weighted average signal. However, the chemical shift indicates the ratio.
-
Shift: Typically -145 to -155 ppm (relative to
). - Shift: As HF concentration increases, the signal shifts downfield (towards -160 to -180 ppm, approaching bulk anhydrous HF).
-
Coupling:
theoretically shows a doublet ( Hz), but this is often washed out by exchange unless at very low temperatures (<-50°C).
Thermodynamic Equilibrium & Reactivity
The ratio of Fluoride (
The Reactivity "Goldilocks" Zone
-
Naked
(e.g., CsF, TBAF): High basicity.[3] Causes E2 elimination (alkene formation) instead of substitution. -
Bifluoride (
): Ideal Nucleophile. The H-bond "tames" the basicity, preventing elimination, but the F is not so tightly held that it cannot attack the electrophile. -
Trifluoride (
): Low Nucleophilicity. The fluoride is buried in a solvent shell of HF. It behaves more like a stable counter-ion or an acid catalyst.
Decision Matrix for Synthesis
Experimental Protocols
Protocol: Nucleophilic Fluorination using TBABF ( )
Objective: Convert a secondary alkyl triflate to a fluoride with inversion of configuration (Walden inversion), avoiding elimination.
Reagents:
-
Substrate: Alkyl Triflate (R-OTf)
-
Reagent: Tetrabutylammonium Bifluoride (TBABF)[4]
-
Solvent: THF or Acetonitrile (Anhydrous)
Workflow:
-
Preparation: Dissolve R-OTf (1.0 equiv) in dry THF (0.1 M).
-
Addition: Add TBABF (2.0 equiv) at room temperature. Note: TBABF is non-hygroscopic compared to TBAF, ensuring the stoichiometry of
is maintained. -
Reaction: Stir at reflux (60°C) for 4–12 hours.
-
Monitoring: Monitor by
NMR. Disappearance of triflate signal (-78 ppm) and appearance of R-F signal (-150 to -200 ppm). -
Workup: Quench with saturated
. Extract with ether. -
Validation: The absence of alkene peaks in
NMR confirms the low basicity of the species compared to standard TBAF.
Protocol: Distinguishing Species via Titration
To determine if a bulk HF/Amine reagent is predominantly
-
Potentiometric Titration: Dissolve sample in anhydrous acetic acid.
-
Titrant: Standardized perchloric acid (
) in acetic acid. -
Curve Analysis:
- acts as a mono-base in this medium.
- is significantly less basic.
-
A sharp inflection point at 1 equivalent indicates pure
. A smeared or early endpoint suggests higher polyfluorides ( ) which are too acidic to be titrated effectively by this method.
References
-
Kim, D. W., et al. (2008).[4] "Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride." Journal of Organic Chemistry. [Link]
-
Harmon, K. M., & Gennick, I. (1977). "Hydrogen bonding. Structure and properties of the bifluoride ion." Journal of Molecular Structure. [Link]
-
Shenderovich, I. G., et al. (2003). "The Hydrogen Bond in the Bifluoride Ion." Physical Chemistry Chemical Physics. [Link]
Technical Guide: Spectroscopic Identification of Dihydrogentrifluoride Species
Topic: Advanced Spectroscopic Characterization of Dihydrogentrifluoride (
Executive Summary
The this compound anion (
Accurate identification requires distinguishing
Structural Dynamics & Equilibrium
The fundamental challenge in isolating
The Equilibrium Ladder:
-
(Bifluoride): Linear (
), centrosymmetric, extremely strong H-bond (>150 kJ/mol). -
(this compound): Bent (
or ), formed by the adduction of HF to . The central fluorine acts as a bridge between two terminal HF units.
Figure 1: Stepwise formation of polyhydrogen fluoride anions. Identification relies on capturing the specific stoichiometry of the
Vibrational Spectroscopy (IR & Raman)
Vibrational spectroscopy provides the most definitive structural evidence because the timescale of molecular vibrations (
The Fingerprint: Distinguishing
from
| Feature | Mechanistic Insight | ||
| Symmetry | Linear ( | Bent ( | Loss of centrosymmetry activates new modes. |
| IR: Stretching | ~1700–1900 cm⁻¹ | The H-bond in | |
| IR: Bending | ~1000–1100 cm⁻¹ | Distinct skeletal deformation modes appear in the bent species. | |
| Raman: Symmetric | ~450–500 cm⁻¹ | The symmetric F-F stretching mode shifts due to the heavier effective mass of the adduct. | |
| Selection Rules | Mutual Exclusion (IR active modes are Raman inactive) | No Mutual Exclusion | Bands appear in both IR and Raman (though intensities differ). |
Diagnostic Criterion:
The presence of a strong IR band between 1700 cm⁻¹ and 1900 cm⁻¹ is the primary indicator of
NMR Characterization ( and )
NMR analysis is complicated by rapid proton exchange. The observed signal depends entirely on the temperature and the exchange regime.
Scenario A: Room Temperature (Fast Exchange Limit)
At 298 K, you will observe a single weighted average signal .
-
Chemical Shift (
): The signal moves downfield (deshielded) as the HF ratio increases.-
:
to ppm. -
:
to ppm (Concentration dependent). -
Anhydrous HF:
ppm.
-
:
-
Coupling: No H-F coupling is resolved due to exchange.
Scenario B: Low Temperature (< 150 K) (Slow Exchange Limit)
To structurally validate
-
Shenderovich’s Observation: At 120 K, the
anion reveals distinct signals for the central bridging fluorine and the terminal fluorines. -
Validation: The observation of a split signal or a significant broadening/shift distinct from the
triplet confirms the higher-order adduct.
Experimental Protocol: The "Neat Liquid" Cell
Safety Warning: Standard glass NMR tubes and IR cells cannot be used. HF reacts with
Materials Required:
-
Vessels: FEP (Fluorinated Ethylene Propylene) or PFA NMR tube liners. Sapphire tubes for high-pressure work.
-
IR Windows: AgCl or Si (Silicon is resistant to anhydrous HF for short durations, but AgCl is preferred).
-
Solvents: Anhydrous
or (liquid). -
Scavenger: 20% Excess Fluoride salt (e.g., TBAF or KF) to drive equilibrium if synthesizing de novo.
Step-by-Step Workflow
-
Preparation (Inside Glovebox):
-
Weigh the fluoride source (e.g., TBAF, polymer-supported fluoride).
-
Introduce Anhydrous HF (aHF) via a gas-tight syringe or vacuum line condensation.
-
Stoichiometry Control: To target
, aim for a molar ratio of 2.1 : 1 (HF : F⁻) . Excess HF pushes the equilibrium toward .
-
-
IR Screening (First Pass Validation):
-
Load the liquid sample between AgCl plates with a PTFE spacer.
-
Scan: 4000–400 cm⁻¹.[1]
-
Check: Look for the disappearance of the sharp HF monomer lines (3960 cm⁻¹) and the appearance of the "polyfluoride plateau" at 1800 cm⁻¹.
-
-
NMR Confirmation:
-
Transfer sample to an FEP liner inside a standard 5mm NMR tube.
-
Insert a
capillary (sealed in PTFE) externally or use a deuterated fluorinated solvent for lock. -
Acquire:
NMR (referenced to internal or external). -
Validate: If
is > -150 ppm (e.g., -160 ppm), you have formed higher polyfluorides.
-
Figure 2: Decision workflow for the synthesis and validation of this compound species.
References
-
Shenderovich, I. G., et al. (2000). "Nuclear Magnetic Resonance of Hydrogen Bonded Clusters Between F- and (HF)n." Journal of the American Chemical Society.
-
Harmon, K. M., & Gennick, I. (1977). "Hydrogen bonding. 8. Preparation and properties of trihydrogen tetrafluorides." Inorganic Chemistry.
-
Olah, G. A., et al. (1979). "Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen Fluoride)." Synthesis.
-
Redeker, F. A., et al. (2015). "The [F(HF)2]- anion: a crystallographic and spectroscopic study." RSC Advances.
-
ACS Chemical Safety. (2023). "Safe Handling of Hydrofluoric Acid."[2][3] ACS Safety Guidelines.
Sources
A Senior Application Scientist's Guide to Nucleophilic Fluorination using Trihydrofluoride (H₂F₃⁻) Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties can dramatically enhance a compound's metabolic stability, binding affinity, and lipophilicity. Among the various methods to forge the robust carbon-fluorine bond, nucleophilic fluorination stands out for its practicality. This guide provides an in-depth exploration of a particularly effective class of reagents: amine trihydrofluorides, which serve as convenient and potent sources of the H₂F₃⁻ anion.
The Nature of Trihydrofluoride Reagents: Beyond "Naked" Fluoride
At the heart of these reagents is the trihydrofluoride anion, [H₂F₃]⁻. This species can be viewed as a fluoride ion (F⁻) strongly solvated by two molecules of hydrogen fluoride (HF). This complexation is crucial; it tames the extreme basicity and poor solubility of simple alkali metal fluorides like KF and CsF, while maintaining high nucleophilic potential.[1]
The most common and user-friendly forms of these reagents are amine/HF complexes, such as triethylamine tris(hydrofluoride) (Et₃N·3HF) and pyridine·HF (Olah's Reagent).[2][3] These reagents exist as room-temperature liquids, are miscible with many organic solvents, and are less corrosive to standard laboratory glassware than anhydrous HF, significantly enhancing their operational safety and utility.[3][4]
The formation of the [H₂F₃]⁻ anion within these complexes is a result of strong hydrogen bonding.[5] This interaction modulates the reactivity of the fluoride, making it a "controllable" nucleophile that is less prone to causing undesired elimination side reactions often seen with highly basic, "naked" fluoride sources.[1][6]
Caption: Structure of the [H₂F₃]⁻ anion and its ionic association with a protonated amine.
The Core Mechanism: A Tale of Two Pathways
Nucleophilic fluorination with H₂F₃⁻ reagents primarily follows classical substitution mechanisms: Sₙ2 and Sₙ1. The operative pathway is dictated by the structure of the substrate, a fundamental concept in organic chemistry.[7][8] The versatility of H₂F₃⁻ reagents lies in their ability to effectively fluorinate primary, secondary, and tertiary substrates, albeit through these different mechanistic routes.[9][10]
The Role of Hydrogen Bonding: A critical aspect of the mechanism is the activation of the leaving group (often a hydroxyl group) via hydrogen bonding.[1] The HF components of the reagent protonate the alcohol, converting the poor leaving group (-OH) into a much better one (-OH₂⁺). This pre-equilibrium step is essential for the subsequent nucleophilic attack.[6]
-
Sₙ2 Pathway (Primary & Secondary Substrates): For primary and secondary alcohols, the reaction proceeds through a concerted, bimolecular Sₙ2 mechanism.[11][12] The fluoride species attacks the carbon atom bearing the activated hydroxyl group from the backside, leading to an inversion of stereochemistry.[10] This stereospecificity is a hallmark of the Sₙ2 reaction and is crucial for controlling the chirality of the final product.[9]
-
Sₙ1 Pathway (Tertiary & Benzylic Substrates): With tertiary or other substrates capable of forming stable carbocations (e.g., benzylic), the mechanism shifts to a stepwise Sₙ1 pathway.[7][13] After protonation, the leaving group departs to form a planar carbocation intermediate. The fluoride nucleophile can then attack this intermediate from either face, typically leading to a racemic or near-racemic mixture of products.[12] The stability of the tertiary carbocation is the driving force for this pathway.[13]
Caption: Mechanistic divergence based on substrate structure in deoxyfluorination.
Key Applications & Experimental Protocols
Amine trihydrofluoride reagents are workhorses for several key transformations.
This is the most common application, converting alcohols directly into alkyl fluorides. The choice of reaction conditions is critical to favor substitution over competing elimination reactions.[9]
Illustrative Protocol: Deoxyfluorination of a Secondary Alcohol using Et₃N·3HF
-
Setup: To a stirred solution of the secondary alcohol (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) in a fluoropolymer vessel at 0 °C, add triethylamine tris(hydrofluoride) (2.0-3.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or CH₂Cl₂), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding alkyl fluoride.
| Substrate Type | Reagent | Typical Conditions | Mechanism | Yield Range | Ref |
| Primary Alcohol | Et₃N·3HF | Neat or CH₂Cl₂, rt, 18h | Sₙ2 | 70-95% | [14] |
| Secondary Alcohol | Et₃N·3HF | CH₂Cl₂, 0 °C to rt, 24h | Sₙ2 | 60-85% | [9][10] |
| Tertiary Alcohol | Olah's Reagent | Neat, rt, 1-5h | Sₙ1 | 50-80% | [1] |
Epoxides undergo ring-opening upon treatment with H₂F₃⁻ reagents to furnish β-fluoro alcohols.[15] Due to the high ring strain of epoxides, these reactions are often facile.[16][17]
The regioselectivity of the attack follows standard epoxide chemistry. Under the nearly neutral to slightly acidic conditions provided by these reagents, the reaction proceeds via an Sₙ2-like mechanism. The nucleophilic fluoride attacks the less sterically hindered carbon atom.[18][19] The resulting product is a trans-β-fluoro alcohol due to the backside attack mechanism.[15]
Illustrative Protocol: Ring-Opening of Cyclohexene Oxide
-
Setup: In a fluoropolymer vessel, dissolve cyclohexene oxide (1.0 equiv) in CH₂Cl₂. Cool the solution to 0 °C.
-
Addition: Slowly add triethylamine tris(hydrofluoride) (1.5 equiv) to the stirred solution.
-
Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Workup & Purification: Follow the same workup and purification procedure as described for the deoxyfluorination of alcohols. The expected product is trans-2-fluorocyclohexanol.
Caption: A generalized workflow for nucleophilic fluorination reactions.
Scientific Integrity: Causality and Self-Validation
-
Why Amine/HF Reagents? The choice of Et₃N·3HF over anhydrous HF or KF is a deliberate one to balance reactivity with safety and practicality. The amine acts as a "HF shuttle," moderating its acidity and corrosiveness while the [H₂F₃]⁻ complex provides a soluble, highly nucleophilic fluoride source.[3][20]
-
Controlling Side Reactions: The primary competing reaction in deoxyfluorination is elimination to form an alkene. Running reactions at lower temperatures and avoiding excessively strong, non-nucleophilic bases can suppress this pathway. The inherent nature of H₂F₃⁻ reagents, being less basic than "naked" fluorides, already provides an advantage.[6]
-
Protocol Validation: The protocols described are self-validating through clear checkpoints. Monitoring by TLC or GC-MS confirms the consumption of starting material and the formation of a new, more nonpolar product (alkyl fluorides are typically less polar than their parent alcohols). The aqueous workup is designed to neutralize the acidic reagent and remove water-soluble byproducts, ensuring a clean crude product for purification.
Conclusion
Amine trihydrofluoride reagents represent a mature and highly reliable technology for nucleophilic fluorination. Their ease of handling, predictable reactivity, and applicability across a wide range of substrates make them indispensable tools in the synthesis of fluorinated molecules.[2][21] A thorough understanding of the underlying Sₙ1 and Sₙ2 mechanisms, governed by substrate structure and the crucial role of hydrogen bonding, empowers researchers to rationally design experiments, troubleshoot outcomes, and ultimately accelerate the development of novel pharmaceuticals and advanced materials.
References
-
Nucleophilic Fluorination by F- . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Dai, X., Wang, Y., & Zhao, S. (2009). Advances in the Application of Triethylamine Tris(hydrofluoride) to Organic Synthesis . Chinese Journal of Organic Chemistry, 29(9), 1307-1316. [Link]
-
Advances in the Application of Triethylamine Tris(hydrofluoride) to Organic Synthesis . ResearchGate. (2009). [Link]
-
Ni, C., & Hu, J. (2018). Hydrogen Bonding: Regulator for Nucleophilic Fluorination . Israel Journal of Chemistry, 58(3-4), 244-253. [Link]
-
Moon, J., Tcyrulnikov, S., & Doyle, A. G. (2022). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling . Journal of the American Chemical Society, 144(25), 11218–11225. [Link]
-
Carbonnel, S., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study . Journal of the American Chemical Society, 145(17), 9636–9649. [Link]
-
Moon, J., Tcyrulnikov, S., & Doyle, A. G. (2022). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling . PMC. [Link]
-
Comparing The SN1 vs Sn2 Reactions . Master Organic Chemistry. (2024). [Link]
-
Advancing Nucleophilic Fluorination: Synthesis of Alcohol Intermediates and Development of “Naked” Fluoride Source . USD RED. (2024). [Link]
-
Kim, D. W., & Jeong, H. J. (2016). Hydrogen-bond promoted nucleophilic fluorination: concept, mechanism and applications in positron emission tomography . Chemical Society Reviews, 45(18), 4838-4852. [Link]
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor . Harvard University. (2013). [Link]
-
Kim, D. W., & Jeong, H. J. (2016). Hydrogen-bond promoted nucleophilic fluorination: concept, mechanism and applications in positron emission tomography . SciSpace. [Link]
-
Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols . Journal of the American Chemical Society, 133(30), 11482–11484. [Link]
-
Epoxides Ring-Opening Reactions . Chemistry Steps. (2020). [Link]
-
Method for Nucleophilic Fluorination Advanced by Doyle Group . Princeton University Department of Chemistry. (2020). [Link]
-
Abdullaha, U. M. K., & Al-Amiery, A. A. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols . Egyptian Journal of Chemistry, 66(12), 349-354. [Link]
-
Biswas, T. (2022). Nucleophilic fluorination with bifluoride . YouTube. [Link]
-
Halogenoalkanes: SN1 & SN2 Mechanisms . Save My Exams. (2025). [Link]
-
Epoxide Ring Opening With Base . Master Organic Chemistry. (2015). [Link]
-
Reactions of Epoxides: Ring-opening . Chemistry LibreTexts. (2024). [Link]
-
Haufe, G. (2019). Addition Reactions with Formation of C—F Bonds . Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, 34, 141-218. [Link]
-
Site selectivities in fluorination . UCL Discovery. (2015). [Link]
-
Triethylamine trihydrofluoride . LookChem. [Link]
-
What are the differences between SN1 and SN2 reactions? . Reddit. (2021). [Link]
-
Triethylamine trihydrofluoride . Oakwood Chemical. [Link]
-
When Is the Mechanism SN1 or SN2? . Chemistry Steps. [Link]
-
Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. [Link]
Sources
- 1. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triethylamine Trihydrofluoride | Fluorination Reagent [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. osti.gov [osti.gov]
- 10. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 13. savemyexams.com [savemyexams.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 16. jsynthchem.com [jsynthchem.com]
- 17. echemi.com [echemi.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]
- 21. Advances in the Application of Triethylamine Tris(hydrofluoride) to Organic Synthesis [sioc-journal.cn]
Methodological & Application
Deoxyfluorination of Alcohols Using Dihydrogentrifluoride Reagents: A Detailed Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the various methods for installing carbon-fluorine bonds, the deoxyfluorination of alcohols stands out as a particularly powerful and widely utilized transformation due to the prevalence and accessibility of alcohol precursors.[2][3] This guide provides a detailed protocol for the deoxyfluorination of alcohols using dihydrogentrifluoride reagents, with a focus on the widely used and commercially available triethylamine tris(hydrofluoride) (Et₃N·3HF).
This document is intended to serve as a practical resource, offering not only a step-by-step procedure but also a deeper understanding of the underlying chemical principles, safety considerations, and troubleshooting strategies.
The Chemistry of Deoxyfluorination with this compound
The conversion of an alcohol's hydroxyl group to a fluorine atom is a nucleophilic substitution reaction.[1] this compound reagents, such as Et₃N·3HF, serve as a convenient and less hazardous source of nucleophilic fluoride compared to anhydrous hydrogen fluoride (HF).[4] These reagents exist as stable, liquid complexes, which significantly reduces the vapor pressure and acute toxicity associated with HF gas, enhancing laboratory safety.[4]
The generally accepted mechanism for deoxyfluorination using a sulfonyl fluoride activating agent in the presence of Et₃N·3HF proceeds in two key steps. First, the alcohol's hydroxyl group, a poor leaving group, is activated by reacting with an electrophilic reagent, such as a sulfonyl fluoride (e.g., PyFluor, perfluorobutanesulfonyl fluoride (PBSF)). This reaction forms a sulfonate ester intermediate, which is an excellent leaving group. The choice of activating agent is critical and can influence reaction kinetics and selectivity. A less electron-rich sulfur center in the activating agent can facilitate the formation of the sulfonate ester.[3][5][6]
In the second step, the fluoride ion from the this compound reagent acts as a nucleophile, attacking the carbon atom bearing the sulfonate ester in an Sₙ2-type displacement. This results in the formation of the desired alkyl fluoride with inversion of stereochemistry at the reaction center.[3][5] The presence of an electron-withdrawing group on the sulfonate ester can stabilize the leaving group anion, further promoting the fluorination step.[3][5]
Safety First: Handling this compound Reagents
Triethylamine tris(hydrofluoride) and other this compound reagents are corrosive and highly toxic.[7][8][9][10] Inhalation, ingestion, or skin contact can be fatal.[8] It is imperative to handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., neoprene or nitrile) are essential. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7][10]
-
Eye Protection: Chemical splash-resistant safety goggles with side protection are mandatory.[7][11]
-
Lab Coat: A flame-resistant lab coat should be worn.[10]
-
Respiratory Protection: In case of inadequate ventilation, wear a suitable respirator.[8][9]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area gently with plenty of soap and water.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Spill and Waste Disposal:
-
In case of a spill, evacuate the area and remove all ignition sources.[8][10] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, labeled container for disposal.[8] All waste containing this compound must be disposed of according to local regulations for hazardous chemical waste.
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol
This protocol provides a general procedure for the deoxyfluorination of a secondary alcohol using an activating agent and triethylamine tris(hydrofluoride). The specific activating agent, reaction time, and temperature may need to be optimized for different substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity (for 0.5 mmol scale) |
| Secondary Alcohol | Starting material | 0.5 mmol |
| Activating Agent (e.g., PyFluor) | To activate the hydroxyl group | 0.55 mmol (1.1 equiv) |
| Triethylamine tris(hydrofluoride) (Et₃N·3HF) | Fluoride source | 1.0 mmol (2.0 equiv) |
| Triethylamine (NEt₃) or other base | Base | 1.5 mmol (3.0 equiv) |
| Anhydrous Solvent (e.g., THF, MeCN) | Reaction medium | 5 mL |
| Saturated aqueous NaHCO₃ solution | Quenching agent | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | As needed |
| Silica Gel | For column chromatography | As needed |
| Eluent (e.g., Hexanes/Ethyl Acetate) | For column chromatography | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, add the secondary alcohol (0.5 mmol, 1.0 equiv) and the activating agent (e.g., PyFluor, 0.55 mmol, 1.1 equiv) to a dry, oven-dried flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 5 mL) to the flask.
-
Addition of Base and Fluoride Source: Sequentially add triethylamine (1.5 mmol, 3.0 equiv) and triethylamine tris(hydrofluoride) (1.0 mmol, 2.0 equiv) to the reaction mixture at room temperature. Caution: Et₃N·3HF is highly corrosive and toxic; handle with care.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired alkyl fluoride.
Experimental Workflow Diagram
Caption: A generalized workflow for the deoxyfluorination of alcohols.
Substrate Scope and Limitations
The deoxyfluorination of alcohols using this compound reagents is applicable to a wide range of substrates, including primary, secondary, and even some tertiary alcohols.[5][12][13][14] However, the success of the reaction can be substrate-dependent.
-
Primary and Secondary Alcohols: These substrates generally undergo deoxyfluorination in good to excellent yields with inversion of stereochemistry for chiral secondary alcohols.[5][15]
-
Tertiary Alcohols: Deoxyfluorination of tertiary alcohols can be more challenging due to the increased propensity for elimination side reactions (E1 mechanism).[14][16] Careful optimization of reaction conditions, including the use of less basic conditions, may be necessary to favor substitution over elimination.[16]
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a variety of functional groups, including esters, amides, ketones, and protected amines.[2][17][18] However, unprotected amines or other basic functional groups may interfere with the reaction.[17]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive reagents- Insufficient activation of the alcohol- Low reaction temperature | - Use freshly opened or properly stored reagents.- Try a more powerful activating agent.- Increase the reaction temperature. |
| Formation of elimination byproducts | - Substrate prone to elimination (e.g., tertiary alcohols)- Reaction temperature is too high | - Use milder reaction conditions (lower temperature, less basic conditions).- Consider a different deoxyfluorination method that favors substitution.[16] |
| Complex mixture of products | - Side reactions due to incompatible functional groups- Decomposition of starting material or product | - Protect sensitive functional groups before the reaction.- Shorten the reaction time or use milder conditions. |
Conclusion
The deoxyfluorination of alcohols using this compound reagents is a robust and valuable method for the synthesis of fluorinated organic molecules. By understanding the reaction mechanism, adhering to strict safety protocols, and carefully optimizing reaction conditions, researchers can effectively utilize this transformation in their synthetic endeavors. The continuous development of new and improved deoxyfluorination reagents continues to expand the scope and utility of this important reaction in the fields of medicinal chemistry and materials science.[2][3][5][19]
References
- Doyle, A. G., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.
- Haufe, G. (2020). Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides. In Fluorine in Pharmaceutical and Medicinal Chemistry.
- Sanford, M. S., et al. (2025, January 27). Electro-oxidative Deoxyfluorination of Arenes with NEt3·3HF. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Olah reagent. Retrieved from [Link]
- Doyle, A. G., et al. (2025, July 11). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.
- Shenvi, R. A., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society.
- Haufe, G. (n.d.).
- Hu, J., et al. (2004, March 31). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters.
- Shenvi, R. A., et al. (2023).
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- Shenvi, R. A., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PubMed Central.
- Doyle, A. G., et al. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv.
- Thieme. (2024, September 9). Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme Chemistry.
- Hu, J., et al. (2021, July 3). Deoxyfluorination of alcohols with aryl fluorosulfonates.
- Boutchie, A., & Melvin, P. (n.d.).
-
Synple Chem. (n.d.). Application Note – Deoxyfluorination. Retrieved from [Link]
- Hu, J., et al. (n.d.). Proposed mechanism for deoxyfluorination of monoalcohols with electronically different CpFluors.
- Hu, J., et al. (2016, November 14). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. PubMed Central.
- MacMillan, D. W. C., et al. (2019, June 3).
- Liang, Y., et al. (2020, December 22). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry.
- MacMillan, D. W. C. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Seletfluor.
- Hu, J., et al. (2021).
Sources
- 1. brynmawr.edu [brynmawr.edu]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triethylamine Trihydrofluoride | Fluorination Reagent [benchchem.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. aksci.com [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. osti.gov [osti.gov]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. scientificupdate.com [scientificupdate.com]
Application Note: Tetrabutylammonium Dihydrogentrifluoride (TBA-H₂F₃) as a Supporting Electrolyte and Fluorinating Agent
Executive Summary
This guide details the application of Tetrabutylammonium dihydrogentrifluoride (TBA-H₂F₃) in organic electrochemistry. Unlike traditional fluoride sources (e.g., Et₃N[1]·3HF or anhydrous TBAF), TBA-H₂F₃ offers a unique balance of high organic solubility , reduced basicity , and high conductivity , making it the superior choice for anodic fluorination of acid-sensitive substrates and late-stage functionalization of drug candidates.
This document provides validated protocols for anodic C-H fluorination and nucleophilic epoxide opening, supported by mechanistic insights and strict safety guidelines for handling HF-releasing salts.
Technical Profile & Physicochemical Properties[2][3][4][5][6][7]
TBA-H₂F₃ (CAS: 99337-56-1) functions simultaneously as a supporting electrolyte and a fluoride source. Its lipophilic cation (
Table 1: Physicochemical Data
| Property | Specification | Notes |
| Formula | 1:2 ratio of | |
| MW | 301.48 g/mol | |
| Appearance | Viscous liquid or low-melting solid | Colorless to pale yellow |
| Solubility | DCM, DCE, MeCN, THF | Insoluble in non-polar alkanes (Hexane) |
| Density | ~0.966 g/mL | At 25°C |
| Electrochemical Window | ~2.5 V vs. SCE (in MeCN) | Wide anodic window suitable for oxidation |
| Hygroscopicity | High | Must be handled under inert atmosphere (Ar/N₂) |
Mechanism of Action: Anodic Fluorination
The primary utility of TBA-H₂F₃ is in oxidative C-H fluorination . The reaction generally follows an ECE (Electron transfer - Chemical - Electron transfer) or EEC mechanism.
-
Anodic Oxidation: The organic substrate (S) loses an electron at the anode to form a radical cation (
). -
Nucleophilic Attack: The fluoride species from
attacks the radical cation. -
Second Oxidation/Deprotonation: The resulting radical is further oxidized to a carbocation or loses a proton/electron to form the final fluorinated product (
).
Figure 1: Anodic Fluorination Pathway
Caption: ECE mechanism for anodic fluorination using TBA-H₂F₃. The salt acts as both electrolyte and nucleophile.
Equipment & Material Compatibility
CRITICAL SAFETY WARNING: TBA-H₂F₃ releases HF upon contact with moisture or strong acids. Standard laboratory glass is susceptible to etching over prolonged exposure.
-
Reaction Vessel: Use PFA (Perfluoroalkoxy) , PTFE (Teflon) , or Polypropylene vials. Do not use borosilicate glass for long-term storage or high-temperature reactions.
-
Electrodes:
-
Anode: Platinum (Pt) plate or foil is standard. Carbon graphite or Boron-Doped Diamond (BDD) can be used for higher oxidation potentials.
-
Cathode: Platinum (Pt) wire or Nickel (Ni) coil.
-
-
Power Supply: Potentiostat capable of Constant Current (CC) or Constant Potential (CP) modes (e.g., IKA ElectraSyn 2.0 or standard DC power supply).
Protocol 1: Anodic -Fluorination of Sulfides
This protocol describes the synthesis of
Reagents
-
Substrate: Methyl(phenylthio)acetate (1.0 mmol)
-
Electrolyte/Reagent: TBA-H₂F₃ (0.5 M solution in DCM or 3-5 equivalents neat)
-
Solvent: Dichloromethane (DCM) (Anhydrous, <50 ppm H₂O)
Step-by-Step Methodology
-
Cell Assembly: Equip a 10 mL undivided PFA cell with a Pt plate anode (10 mm x 10 mm) and a Pt wire cathode.
-
Solution Prep: In a glovebox or under Argon flow, dissolve the substrate (1.0 mmol) in DCM (5 mL). Add TBA-H₂F₃ (1.5 mmol, ~450 mg).
-
Note: If TBA-H₂F₃ is viscous, warm slightly to 30°C to aid dispensing.
-
-
Electrolysis:
-
Connect electrodes to the power supply.
-
Set to Constant Potential (CP) at 1.3–1.5 V vs. Ag/AgCl (or perform a CV scan to determine
of the substrate). -
Alternatively, use Constant Current (CC) at 10–20 mA/cm².
-
Stir magnetically at 600 rpm.
-
-
Monitoring: Pass 2.0 to 2.5 F/mol of charge. Monitor consumption of starting material via TLC or GC-MS.
-
Tip: If voltage spikes (in CC mode), electrode passivation may be occurring. Pulse the polarity (reverse for 10s) to clean the electrode.
-
-
Workup:
-
Pour the reaction mixture into a saturated
solution (quenches trace HF). -
Extract with DCM (3 x 10 mL).
-
Dry organic layer over
and concentrate. -
Purify via flash chromatography (silica gel is acceptable for rapid purification, but neutral alumina is preferred for acid-sensitive products).
-
Protocol 2: Nucleophilic Ring Opening of Epoxides
TBA-H₂F₃ is an excellent reagent for the trans-diaxial fluorination of epoxides due to its lower basicity compared to TBAF, reducing elimination side products.
Reagents
-
Substrate: Cyclohexene oxide derivative (1.0 mmol)
-
Reagent: TBA-H₂F₃ (2.0 mmol)
-
Solvent: Chlorobenzene or DCE (1,2-Dichloroethane)
Step-by-Step Methodology
-
Setup: Use a PFA screw-cap vial with a magnetic stir bar.
-
Reaction: Dissolve substrate in solvent (2 mL). Add TBA-H₂F₃ (2 equiv).
-
Heating: Heat the mixture to 80–95°C for 2–4 hours.
-
Mechanistic Note: High temperature is often required to overcome the activation energy for the
-like attack on the epoxide.
-
-
Quench: Cool to room temperature. Dilute with diethyl ether and wash with water and dilute
. -
Isolation: The product (trans-fluorohydrin) is isolated via column chromatography.
Safety & Handling (Mandatory)
Hazards[2][7][9][10][11][12]
-
HF Release: In the presence of strong acids or excess moisture,
equilibrates to release HF. -
Corrosivity: Causes severe skin burns and eye damage.[2] Fluoride ions penetrate tissue and sequester calcium, leading to systemic toxicity.
Personal Protective Equipment (PPE)[9][13]
-
Gloves: Double-gloving is mandatory. Inner: Nitrile.[1] Outer: Neoprene or thick Butyl rubber .
-
Eye Protection: Chemical splash goggles + Face shield.
-
Calcium Gluconate Gel: MUST be present on the workbench before opening the bottle. In case of skin contact, apply immediately.
Disposal[13][14]
-
Quench all reaction mixtures with excess saturated sodium bicarbonate (
) or Calcium Hydroxide ( ) to precipitate fluoride as (insoluble solid). -
Dispose of as solid hazardous waste containing fluorides.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Current / High Voltage | Low conductivity or Electrode Passivation | Increase TBA-H₂F₃ concentration. Polish Pt electrode with diamond paste or flame anneal. |
| Elimination Products (Alkenes) | Basicity is too high | Lower the temperature. Ensure the reagent is strictly |
| Etched Glassware | HF generation | STOP. Transfer to PFA/PTFE immediately. Check solvent water content. |
| No Reaction (Anodic) | Oxidation potential too high | Run a Cyclic Voltammetry (CV) scan. If |
References
-
Fuchigami, T., & Inagi, S. (2011). Fundamentals and Applications of Organic Electrochemistry: Synthesis, Materials, Devices. John Wiley & Sons.
-
Barbier, P., Mohr, P., Muller, M., & Masciadri, R. (1998). Efficient Fluorination with Tetrabutylammonium Dihydrogen Trifluoride in a Novel Approach toward 1-alpha-Fluoro-25-hydroxy-vitamin D(3) Analogues.[3] The Journal of Organic Chemistry, 63(20), 6984–6989.[3]
-
Fuchigami, T. (1994). Electrochemical Partial Fluorination of Organic Compounds. Topics in Current Chemistry, 170, 1-38.
-
Kim, D. W., et al. (2008).[4][5] Tetrabutylammonium tetra(tert-butyl alcohol)-coordinated fluoride as a facile fluoride source.[6][4] Angewandte Chemie International Edition, 47(44), 8404-8406.[4] (Context on TBAF variants).
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Tetrabutylammonium this compound.
Sources
- 1. Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate Using Tetrabutylammonium Fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. Efficient Fluorination with Tetrabutylammonium Dihydrogen Trifluoride in a Novel Approach toward 1-alpha-Fluoro-25-hydroxy-vitamin D(3) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
The Modern Chemist's Guide to C-F Bond Formation: Application Notes and Protocols for Air-Stable Polyfluoride Reagents
Introduction: The Fluorine Advantage in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, an estimated 20% of all pharmaceuticals contain at least one fluorine atom.[3] However, the practical synthesis of organofluorine compounds has historically been fraught with challenges, primarily due to the hazardous and difficult-to-handle nature of traditional fluorinating agents.
This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical, field-proven protocols for a new generation of air-stable, user-friendly polyfluoride reagents. These reagents, including PyFluor, PhenoFluor, and AlkylFluor, have revolutionized the landscape of C-F bond formation, offering enhanced safety, selectivity, and functional group tolerance compared to their predecessors like diethylaminosulfur trifluoride (DAST).[4] We will delve into the mechanistic underpinnings of these reagents, provide step-by-step protocols for their application, and offer insights into troubleshooting common issues, thereby empowering chemists to confidently and safely incorporate fluorine into their molecules of interest.
The Paradigm Shift: Overcoming the Limitations of Traditional Deoxyfluorination
For decades, reagents like DAST were the workhorses of deoxyfluorination, the process of converting an alcohol to an alkyl fluoride. However, DAST is notoriously hazardous, with a propensity for explosive decomposition at elevated temperatures and violent reactions with water.[5][6] Furthermore, DAST and similar reagents often suffer from a lack of chemoselectivity, leading to undesired elimination byproducts that complicate purification and reduce yields.[5][7]
The development of air-stable polyfluoride reagents represents a significant leap forward. These solid, crystalline compounds offer superior thermal and chemical stability, can often be handled in air without special precautions, and exhibit remarkable chemoselectivity, minimizing the formation of elimination products.[7] This enhanced safety profile and improved selectivity make them ideal for late-stage fluorination of complex, multifunctional molecules—a critical step in drug discovery and development.
PyFluor (2-Pyridinesulfonyl Fluoride): The Workhorse for Selective Deoxyfluorination
PyFluor has emerged as an inexpensive, thermally stable, and highly selective reagent for the deoxyfluorination of a broad range of primary and secondary alcohols.[8] Its key advantage lies in its ability to minimize the formation of elimination byproducts, which greatly simplifies purification.[5][7]
Mechanism of Action
The deoxyfluorination with PyFluor proceeds via a two-step mechanism. First, in the presence of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the alcohol substrate reacts with PyFluor to form a pyridinesulfonate ester intermediate. This intermediate is then displaced by a fluoride ion, generated in situ, in an S(_N)2 fashion to yield the desired alkyl fluoride with inversion of stereochemistry.[9]
Detailed Application Protocol: Deoxyfluorination of a Secondary Alcohol
This protocol describes a general procedure for the deoxyfluorination of a secondary alcohol using PyFluor.
Materials:
-
Secondary alcohol (1.0 equiv)
-
PyFluor (1.1–1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Anhydrous toluene (or another suitable solvent like THF)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol (e.g., 0.5 mmol, 1.0 equiv).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous toluene (to make a ~0.1 M solution). Add DBU (1.0 mmol, 2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add PyFluor (0.55 mmol, 1.1 equiv) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. For more hindered or less reactive alcohols, heating to 50-80 °C may be necessary.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically takes 24-48 hours to reach completion.
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel. Due to the high selectivity of PyFluor, a simple flush through a short silica plug may be sufficient.[5]
Data Summary: PyFluor Performance
| Substrate Type | Reagent | Conditions | Yield (%) | Elimination (%) | Citation |
| Secondary Acyclic Alcohol | PyFluor | DBU, Toluene, RT, 48h | 79 | <5 | [5] |
| Secondary Acyclic Alcohol | DAST | CH₂Cl₂, -78 to 0 °C | 65 | 19 | [5] |
| Steroid (Secondary Alcohol) | PyFluor | DBU, Toluene, 50 °C, 48h | 91 | 9 | [5] |
| Steroid (Secondary Alcohol) | DAST | CH₂Cl₂, 0 °C | 47 | 44 | [9] |
| Steroid (Secondary Alcohol) | PhenoFluor | Toluene, 80 °C | 84 | 11 | [9] |
| Primary Alcohol | PyFluor | DBU, Toluene, RT, 48h | 85 | N/A | [5] |
PhenoFluor and AlkylFluor: Versatile Reagents for Alcohols and Phenols
Developed by the Ritter group, PhenoFluor and its more user-friendly salt analog, AlkylFluor, are powerful reagents for the deoxyfluorination of a wide range of alcohols and, in the case of PhenoFluor, phenols.[10][11] They are particularly effective for the late-stage fluorination of complex natural products and pharmaceuticals.[12]
Mechanism of Action
PhenoFluor activates the alcohol or phenol by forming a reactive alkoxy- or phenoxy-imidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by a fluoride ion, leading to the formation of the C-F bond.[11] AlkylFluor functions as a bench-stable precursor that can generate the active PhenoFluor species in situ or be used directly.[10]
Detailed Application Protocol: Deoxyfluorination with AlkylFluor
AlkylFluor is more convenient for many applications due to its enhanced stability. Two general protocols are provided.
Protocol A: Direct Deoxyfluorination
Materials:
-
Alcohol (1.0 equiv)
-
AlkylFluor (1.2 equiv)
-
Potassium fluoride (KF, anhydrous, 5.0 equiv)
-
Anhydrous 1,4-dioxane
-
Reaction vial with a magnetic stir bar
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the alcohol (e.g., 0.2 mmol, 1.0 equiv), AlkylFluor (0.24 mmol, 1.2 equiv), and anhydrous KF (1.0 mmol, 5.0 equiv) to a reaction vial.
-
Reaction: Add anhydrous 1,4-dioxane (2.0 mL) and seal the vial. Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or ¹⁹F NMR. Upon completion (typically 12-24 hours), cool the reaction to room temperature, filter through a pad of Celite, and rinse with dichloromethane. The filtrate is then concentrated and purified by column chromatography.[10]
Protocol B: In Situ Generation of PhenoFluor for Challenging Substrates
For sterically hindered or less reactive alcohols, generating the more reactive PhenoFluor species in situ can significantly improve yields.
Procedure:
-
Pre-activation: In a reaction vial under an inert atmosphere, combine AlkylFluor (1.2 equiv) and anhydrous cesium fluoride (CsF, 3.0 equiv) in anhydrous toluene.
-
Heating: Seal the vial and heat the mixture to 100 °C for 30 minutes.
-
Substrate Addition: Cool the mixture to room temperature and then add the alcohol substrate (1.0 equiv).
-
Reaction and Workup: Reseal the vial and heat to 80-110 °C until the reaction is complete, then follow the workup and purification procedure described in Protocol A.[10]
Data Summary: AlkylFluor Performance on Challenging Substrates
| Substrate | Reagent | Conditions | Yield (%) | Citation |
| Testosterone | AlkylFluor (Protocol B) | CsF, Toluene, 80 °C | 79 | [10] |
| Testosterone | DAST | CH₂Cl₂, 0→23 °C | 17 | [10] |
| Testosterone | PyFluor | DBU, Toluene, 80 °C | 7 | [10] |
| (-)-Ambroxide | AlkylFluor (Protocol A) | KF, Dioxane, 80 °C | 85 | [10] |
| Adamantanol | AlkylFluor (Protocol B) | CsF, Toluene, 110 °C | 91 | [10] |
Troubleshooting Guide: A Field-Proven Approach
Even with these advanced reagents, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Low or No Conversion
-
Potential Cause: Moisture is a common culprit, especially with PhenoFluor, which can hydrolyze.[13] Even with air-stable reagents, anhydrous conditions are recommended for optimal results.[10]
-
Solution: Ensure all solvents are rigorously dried. Flame-dry all glassware before use. Dry alkali metal fluorides (KF, CsF) in a vacuum oven at >100 °C for several hours before use.[10]
-
-
Potential Cause: The substrate is particularly unreactive (e.g., sterically hindered secondary or tertiary alcohols).
Issue 2: Significant Elimination Byproduct
-
Potential Cause: The substrate is prone to elimination (e.g., some cyclic or strained systems).
-
Solution (PyFluor): PyFluor is generally excellent at minimizing elimination.[5] If it's still an issue, try a less-coordinating solvent or a bulkier non-nucleophilic base.
-
Solution (PhenoFluor): Interestingly, for some substrates like testosterone, increasing the temperature from 23 °C to 80 °C has been shown to reduce elimination byproducts.[12] Adding an external fluoride source like KF can also suppress elimination.[12]
-
Issue 3: Other Unidentified Side Products
-
Potential Cause (PyFluor): For highly activated substrates like benzylic alcohols, nucleophilic attack by the DBU base on the sulfonate ester intermediate can compete with fluoride displacement.[5]
-
Solution: This is a known limitation. Trying a bulkier guanidine base like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) may mitigate this issue.
-
-
Potential Cause (PhenoFluor/AlkylFluor): Incomplete conversion of AlkylFluor to PhenoFluor (in situ method) or hydrolysis of PhenoFluor can lead to complex mixtures.
-
Solution: Ensure the pre-activation step in AlkylFluor Protocol B is allowed to proceed for the full duration at the specified temperature. For PhenoFluor, ensure it is stored under an inert atmosphere and handled quickly in air.[13]
-
Conclusion
The advent of air-stable polyfluoride reagents like PyFluor, PhenoFluor, and AlkylFluor has fundamentally changed the approach to C-F bond formation. By offering a safer, more selective, and often more effective alternative to traditional methods, these reagents have opened new avenues for the late-stage functionalization of complex molecules. This guide provides the foundational knowledge and practical protocols necessary for chemists to leverage these powerful tools, accelerating the discovery and development of novel fluorinated compounds for the pharmaceutical industry and beyond.
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
-
Goldberg, N. W., Shen, X., Li, J., & Ritter, T. (2016). AlkylFluor: Deoxyfluorination of Alcohols. Organic Letters, 18(23), 6102–6104. [Link]
-
Goldberg, N. W., Shen, X., Li, J., & Ritter, T. (2016). AlkylFluor: Deoxyfluorination of Alcohols. Organic Letters, 18(23), 6102–6104. [Link]
-
The Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]
-
Nielsen, M. K., Ahneman, D. T., Riera, O., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004–5008. [Link]
-
Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(7), 2470–2473. [Link]
-
Doyle, A. G., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]
-
Goldberg, N. W., Shen, X., Li, J., & Ritter, T. (2016). AlkylFluor: Deoxyfluorination of Alcohols. Organic Letters, 18(23), 6102–6104. [Link]
-
ACS GCI Pharmaceutical Roundtable. PhenoFluor™. [Link]
-
Magjac. (2024). d3-graphviz. GitHub. [Link]
-
Fujimoto, T., Becker, F., & Ritter, T. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1041–1044. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Synple Chem. Application Note – Deoxyfluorination. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
-
Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. eGrove, University of Mississippi. [Link]
Sources
- 1. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 3. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. PyFluor - Enamine [enamine.net]
- 8. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Preparation and Handling of Anhydrous Amine-Hydrogen Fluoride Complexes as Dihydrogentrifluoride Equivalents
This document provides a comprehensive guide for the safe preparation, handling, and characterization of anhydrous solutions containing dihydrogentrifluoride anions, specifically through the synthesis of amine-hydrogen fluoride complexes. These reagents are potent and versatile nucleophilic fluorinating agents critical in pharmaceutical and materials science research. The protocol prioritizes a safer, lab-scale in situ generation method, mitigating the extreme hazards associated with handling neat anhydrous hydrogen fluoride (aHF).
Introduction: The this compound Anion in Synthetic Chemistry
The this compound anion, [H₂F₃]⁻, is a member of a class of polyhydrogen fluorides that serve as powerful yet manageable sources of nucleophilic fluoride in anhydrous media.[1] Unlike simple metal fluorides, which often suffer from low solubility and high lattice energy, the fluoride in [H₂F₃]⁻ is highly active and readily available for synthetic transformations.
In practice, these anions are most conveniently generated and utilized as solutions of amine-hydrogen fluoride complexes, such as triethylamine tris(hydrofluoride) (Et₃N·3HF) or pyridine poly(hydrogen fluoride) (Olah's Reagent).[2][3] These complexes are typically liquids at room temperature, are soluble in organic solvents, and offer tunable reactivity based on the stoichiometry of HF to the amine. Their application is extensive, enabling key reactions like the ring-opening of epoxides, halofluorinations, and nucleophilic substitution at sp³-hybridized carbon centers.[2][3]
This guide details a robust protocol for synthesizing Et₃N·3HF by first generating a solution of HF in anhydrous acetonitrile from potassium fluoride (KF) and a strong acid resin, followed by reaction with triethylamine.[4][5] This approach avoids the direct handling of gaseous or liquid aHF from a cylinder, significantly enhancing laboratory safety.
CRITICAL: Hazard Assessment & Mandatory Safety Protocols
Hydrogen fluoride (HF) is one of the most hazardous chemicals used in a laboratory setting. Its danger is unique and insidious. All personnel must receive specific training on HF hazards and emergency procedures before commencing any work.[6][7]
2.1 Toxicology of Hydrogen Fluoride HF is not a typical strong acid; its danger lies in the fluoride ion (F⁻).[8] Upon contact, undissociated HF rapidly penetrates the skin and deep tissue.[6] Dissociation then occurs, releasing F⁻ ions that sequester calcium (Ca²⁺) and magnesium (Mg²⁺) ions from the body, leading to severe metabolic disruption, tissue necrosis, and potentially fatal cardiac arrhythmia (hypocalcemia).[9][10] Burns from dilute solutions may not be immediately painful, with symptoms delayed for up to 24 hours, leading to more severe injury if untreated.[11] Inhalation of HF vapor is fatal and causes severe respiratory damage.[8]
2.2 Engineering Controls & Work Environment
-
Fume Hood: All work with HF or its solutions must be conducted in a properly functioning chemical fume hood.[11][12] Hoods constructed from or lined with HF-compatible materials (e.g., polypropylene, PVC) are recommended to prevent corrosion of glass sashes and metal components.[12]
-
No Work Alone: Never work with HF when alone in the laboratory.[6][10]
-
Emergency Access: Ensure an ANSI-compliant safety shower and eyewash station are immediately accessible and unobstructed.[11]
-
HF Emergency Kit: A dedicated HF emergency kit must be present in the lab. This kit must contain:
-
Multiple tubes of 2.5% calcium gluconate gel (check expiration dates regularly).[7][12]
-
Heavy-duty, HF-resistant gloves (e.g., Butyl, Viton, Neoprene) for emergency response.[13]
-
HF spill neutralizer (e.g., sodium carbonate/soda ash, calcium carbonate). DO NOT USE SILICA-BASED SPILL KITS (like sand or kitty litter), as HF reacts with silica to produce toxic silicon tetrafluoride gas.[12]
-
Polyethylene bags for contaminated waste and clothing.[13]
-
2.3 Mandatory Personal Protective Equipment (PPE) Proper PPE must be worn at all times and is the last line of defense.
-
Eye and Face Protection: Chemical splash goggles worn in conjunction with a full-face shield are mandatory.[12][13] Standard safety glasses are insufficient.
-
Body Protection: A long-sleeved lab coat and an acid-resistant apron made of natural rubber, neoprene, or Viton are required.[11][13] Full-length pants and closed-toe, chemical-resistant shoes are essential.
-
Hand Protection: Double-gloving is required. Wear a thin pair of nitrile gloves under a pair of heavy-duty, HF-resistant gloves (e.g., Viton, butyl rubber, or thick neoprene).[7][11] Consult the glove manufacturer’s chemical resistance guide. If gloves are contaminated, remove them immediately, wash hands thoroughly, and inspect for any signs of exposure.[12]
2.4 Emergency Response Protocol Immediate and decisive action is critical to mitigate injury.
-
Skin Exposure:
-
Immediately move the victim to a safety shower and flush the affected area with copious amounts of cool water for at least 5 minutes.[10]
-
While flushing, remove all contaminated clothing, shoes, and jewelry.[13] Responders must wear appropriate PPE to avoid secondary contamination.[10]
-
After flushing, liberally apply 2.5% calcium gluconate gel to the affected area and massage it into the skin. The victim can self-apply if able.[10]
-
Call for immediate professional medical attention in all cases of exposure, regardless of perceived severity. [12] Provide the Safety Data Sheet (SDS) to the emergency responders.
-
-
Eye Exposure:
-
Inhalation:
-
Move the exposed person to fresh air immediately.[12]
-
Call for immediate medical attention.
-
Materials & Apparatus
The cardinal rule when working with HF is the complete exclusion of glass and other silica-containing materials, which are aggressively attacked.[8]
3.1 Reagents & Chemicals
| Reagent | Grade / Purity | Rationale |
|---|---|---|
| Potassium Fluoride (KF) | Anhydrous, Spray-Dried | Source of fluoride ions. Must be thoroughly dried to ensure an anhydrous final product. |
| Amberlyst® 15DRY | Hydrogen Form | Strong acidic cation exchange resin; provides H⁺ to generate HF in situ. Must be dry.[5] |
| Triethylamine (Et₃N) | Anhydrous (>99.5%) | The base used to form the stable HF complex. Must be anhydrous. |
| Acetonitrile (MeCN) | Anhydrous (<50 ppm H₂O) | Reaction solvent. Must be scrupulously dry. |
| Nitrogen (N₂) or Argon (Ar) | High Purity, Dry | For maintaining an inert atmosphere to exclude moisture. |
3.2 Apparatus & Materials Compatibility All reaction vessels, tubing, and transfer implements must be made of HF-compatible materials.
| Material | Compatibility with Anhydrous HF/Amine-HF | Notes |
| Plastics | ||
| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | Preferred for stir bars, tubing, and vessel liners.[12] |
| Polypropylene (PP) | Good | Suitable for beakers, graduated cylinders, and reaction vessels at ambient temperature.[12] |
| Polyethylene (PE) | Good | Suitable for storage bottles and transfer pipettes.[12] |
| Polyvinylidene Fluoride (PVDF) | Good | Good resistance up to higher temperatures.[14] |
| Metals | ||
| Monel® (Nickel-Copper Alloy) | Excellent | Often used in specialized HF reactors and fittings. |
| Stainless Steel (e.g., 304, 316) | Good (Passivated) | Forms a passive fluoride layer. Suitable for needles and tubing. |
| Carbon Steel | Acceptable (Passivated) | Forms a protective iron fluoride scale but is susceptible to corrosion with moisture or high velocity.[14][15] |
| Unsuitable Materials | ||
| Glass, Ceramics, Concrete, Silica | SEVERELY ATTACKED | NEVER USE. [12][14] |
| Titanium, Tantalum, Zirconium | SEVERELY ATTACKED | Rapidly corroded by HF.[14] |
| Most Rubbers (Natural, Silicone) | Poor | Attacked by HF; may be used for short-term applications with very dilute solutions.[14] |
Experimental Protocol: Synthesis of Anhydrous Et₃N·3HF
This protocol is designed for a ~0.5 M solution. All operations must be performed in a designated fume hood under an inert atmosphere of dry nitrogen or argon.
4.1 Workflow Overview
Caption: Experimental workflow for the synthesis of Et₃N·3HF.
4.2 Part A: In Situ Generation of Anhydrous HF Solution Causality: This part leverages the principle of cation exchange. The sulfonic acid groups on the Amberlyst resin readily exchange their protons for the potassium ions from KF. This releases free HF into the anhydrous acetonitrile solvent, creating a solution that is significantly safer to handle than condensed aHF.[5]
-
Preparation: In an oven at 120°C, dry the required amounts of spray-dried KF and Amberlyst 15DRY resin for at least 12 hours. Transfer to a desiccator and cool to room temperature under vacuum.
-
Assembly: Assemble a two-neck polypropylene flask equipped with a Teflon-coated magnetic stir bar, a nitrogen/argon inlet, and a septum. Purge the flask with inert gas.
-
Charging Reagents: Under a positive flow of inert gas, add Amberlyst 15DRY resin (approx. 5-6 molar equivalents relative to KF) to the flask.
-
Solvent Addition: Add anhydrous acetonitrile via a cannula or syringe to the flask to create a slurry.
-
KF Addition: Slowly add the dried, powdered KF (1.0 molar equivalent) to the stirring slurry.
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature for 12-24 hours. The cation exchange process is diffusion-controlled and requires sufficient time for completion.
-
Isolation: Stop stirring and allow the resin and excess KF to settle. Using a PTFE cannula equipped with a polypropylene frit or glass wool plug (for filtration), carefully transfer the supernatant (the anhydrous HF/MeCN solution) to a second, clean, dry, and inerted polypropylene flask. This second flask will be the reaction vessel for the next step.
4.3 Part B: Formation of the Amine-HF Complex Causality: The reaction between HF and triethylamine is a highly exothermic acid-base neutralization. Slow addition at reduced temperature (0°C) is crucial to control the reaction rate, dissipate heat safely, and prevent the boiling of acetonitrile or loss of HF vapor.
-
Cooling: Place the flask containing the HF/MeCN solution into an ice-water bath and allow it to cool to 0°C with gentle stirring.
-
Amine Preparation: In a separate, dry, inerted polypropylene container or syringe, measure out anhydrous triethylamine (Et₃N). The stoichiometry requires 1 mole of Et₃N for every 3 moles of HF. Since the yield of HF generation is not perfectly quantitative, it is common to base the addition on the initial amount of KF used (i.e., add 1/3 molar equivalent of Et₃N relative to the starting KF).
-
Slow Addition: Using a syringe pump for precise control, add the anhydrous Et₃N dropwise to the cold, stirring HF solution over a period of 1-2 hours. Maintain the internal temperature below 10°C at all times.
-
Completion: After the addition is complete, allow the solution to stir at 0°C for another hour, then slowly warm to room temperature.
-
Storage: The resulting clear, colorless to pale yellow solution of Et₃N·3HF in acetonitrile is now ready for use or storage. Transfer the solution via cannula to a tightly sealed PTFE or polyethylene bottle for storage under an inert atmosphere.
Characterization and Quality Control
Verification of the product's composition and anhydrous nature is a self-validating step essential for reproducible results in subsequent applications.
5.1 Protocol: Determination of Water Content via Karl Fischer Titration Principle: Karl Fischer (KF) titration is the gold standard for water determination. It is based on a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[16][17] Either coulometric (for trace amounts, ppm level) or volumetric titration can be used.[18]
-
Apparatus: Use an automated Karl Fischer titrator with a titration cell protected from atmospheric moisture.
-
Solvent: Charge the titration cell with a suitable anhydrous KF solvent (e.g., methanol-based or specialized reagents for amines). Titrate the solvent to a dry endpoint to remove any residual water.
-
Sample Addition: Using a gas-tight, dry syringe, carefully withdraw a precise volume or weight (typically 0.5-1.0 mL) of the prepared Et₃N·3HF solution and inject it directly into the conditioned KF cell.
-
Titration: Initiate the titration. The instrument will automatically dispense the KF reagent (or generate iodine coulometrically) until all water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content, typically expressed in ppm or as a percentage. Anhydrous solutions for moisture-sensitive reactions should ideally have a water content below 100 ppm.
5.2 Protocol: Assay of HF Content via Acid-Base Titration Principle: The total acidic content (HF) of the complex can be determined by titration with a standardized strong base, such as sodium hydroxide (NaOH).
-
Sample Preparation: In a polypropylene beaker, accurately weigh a small sample (e.g., 0.2-0.4 g) of the Et₃N·3HF solution. Dilute with ~50 mL of deionized water.
-
Titration: Using a calibrated pH meter for endpoint detection, titrate the solution with standardized 0.1 M NaOH to the equivalence point (typically pH ~7-8).
-
Calculation: Calculate the molarity of HF in the original solution using the volume of NaOH titrant, its concentration, and the initial sample weight. This allows for confirmation of the approximate 3:1 HF:amine ratio.
References
-
Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
Environmental Health & Safety, University of Toronto. (n.d.). Hydrogen Fluoride Protocol. Retrieved from [Link]
-
National Aeronautics and Space Administration. (n.d.). SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE. Retrieved from [Link]
-
Lentner, T., & Tavčar, G. (2020). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. Retrieved from [Link]
-
California Department of Industrial Relations. (n.d.). Protecting Workers Exposed to Hydrogen Fluoride (HF). Retrieved from [Link]
-
Eurofluor. (n.d.). Recommendation on materials of construction for anhydrous hydrogen fluoride (ahf) and hydrofluoric acid solutions (hf). Retrieved from [Link]
-
Rüdiger, S. (1975). Corrosion resistant materials for fluorine and hydrogen fluoride. IAEA International Nuclear Information System. Retrieved from [Link]
- Shimosaki, Y., et al. (1987). Process for purifying hydrogen fluoride. U.S. Patent 4,668,497.
-
Honeywell. (2020). Anhydrous Hydrogen Fluoride | Safety Data Sheet. Retrieved from [Link]
- Kono, T., et al. (2016). Hydrogen fluoride purification method. U.S. Patent 9,260,306.
-
American Chemistry Council. (n.d.). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). Retrieved from [Link]
-
ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved from [Link]
-
Fernandez, L., et al. (2001). Purification of hydrogen fluoride. WIPO Patent WO/2001/049601. Retrieved from [Link]
-
Hydrogen Fluoride Industry Practices Institute. (2004). Materials of Construction Guideline for Anhydrous Hydrogen Fluoride. Retrieved from [Link]
-
Michigan State University. (2009). Standard Operating Procedure Use of Hydrofluoric Acid. Retrieved from [Link]
-
Haufe, G. (2018). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental procedure for the synthesis of Et3N‐3HF complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents | Request PDF. Retrieved from [Link]
-
NeoNickel. (n.d.). Manufacturing Hydrofluoric Acid (HF) with a Rotary Kiln. Retrieved from [Link]
-
Mazzell, P., et al. (2011). Separation/purification of desflurane from hydrogen fluoride. European Patent EP 2314561 A1. Retrieved from [Link]
-
Haufe, G. (2023). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. PubMed. Retrieved from [Link]
-
Yamamoto, S., et al. (2025). Quantitative Generation of HF from KF and Formation of Amine-3HF Complexes by Using Cation Exchange Reaction Between KF and Amberlyst 15DRY. PubMed. Retrieved from [Link]
-
Applied Technical Services. (n.d.). Karl Fischer Testing. Retrieved from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
- Chen, J., et al. (n.d.). Preparation method of anhydrous hydrogen fluoride. Chinese Patent CN111847384B.
-
Olah, G. A., & Welch, J. T. (1978). 1-Fluoroadamantane. Organic Syntheses, 58, 122. Retrieved from [Link]
-
Li, J., et al. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Semantic Scholar. Retrieved from [Link]
-
Li, J., et al. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. ResearchGate. Retrieved from [Link]
-
Chandrasekaran, V., et al. (2015). Dihydrogen Binding Affinity of Polyatomic Anions: A DFT Study. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Bifluoride. Retrieved from [Link]
- Provoost, M., & Chastel, J. (1960). Preparation of anhydrous hydrofluoric acid. U.S. Patent 2,952,334.
-
National Center for Biotechnology Information. (n.d.). Fluoride Ion. PubChem Compound Database. Retrieved from [Link]
-
R Discovery. (n.d.). What are the properties of the fluoride ion?. Retrieved from [Link]
Sources
- 1. Bifluoride - Wikipedia [en.wikipedia.org]
- 2. Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents [ouci.dntb.gov.ua]
- 3. Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Generation of HF from KF and Formation of Amine-3HF Complexes by Using Cation Exchange Reaction Between KF and Amberlyst 15DRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.utoronto.ca [ehs.utoronto.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ethz.ch [ethz.ch]
- 9. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 10. egr.msu.edu [egr.msu.edu]
- 11. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. dir.ca.gov [dir.ca.gov]
- 14. eurofluor.org [eurofluor.org]
- 15. nrc.gov [nrc.gov]
- 16. mcckf.com [mcckf.com]
- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 18. atslab.com [atslab.com]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Fluorination with H₂F₃⁻ Reagents
Current Status: Operational
Topic: Minimizing Elimination Side Reactions
Active Species: Dihydrogen Trifluoride Anion (
Core Directive: The H₂F₃⁻ Reactivity Profile
The
-
Less Basic than
: Found in 1:1 complexes, is highly basic and causes rapid elimination. -
More Nucleophilic than Poly-HF: Reagents like Olah’s Reagent (Pyridine·9HF) contain higher aggregates (
, ) which are highly acidic and weakly nucleophilic, often leading to carbocation rearrangements.
The Challenge: While
Diagnostic & Troubleshooting (Q&A)
Category A: Alkene Formation (Elimination)[1]
Q: I am attempting deoxyfluorination of a secondary alcohol using Et
-
Root Cause: Direct reaction of alcohols with Et
N·3HF is kinetically slow, often requiring heat. Heating increases the basicity of the amine component, favoring the entropic E2 elimination pathway over the organized S 2 transition state. -
Technical Fix (The "Buffer" Method): You must suppress the basicity of the medium.
-
Add Acidic Buffer: Add 10-20 mol% of KHF
or a small amount of Pyridine·9HF to your reaction mixture. This shifts the equilibrium from toward the less basic . -
Change Activation: Do not rely on thermal activation. Convert the alcohol to a mesylate or tosylate first, then treat with Et
N·3HF at room temperature.[2] The better leaving group allows the S 2 reaction to proceed without the heat that triggers elimination.
-
Q: My substrate has a neighboring proton that is acidic (e.g.,
-
Root Cause: The amine in the reagent (triethylamine) is acting as a base.
-
Technical Fix: Switch to a non-basic counter-ion reagent. Use ImCl
(Chloroimidazolium dihydrogen trifluoride). This reagent contains no free amine and relies on the imidazolium cation, significantly lowering the basicity of the bulk solution while maintaining the nucleophilicity of the anion.
Category B: Solvent Effects & Selectivity[3]
Q: I switched from DCM to THF to improve solubility, but my yield dropped, and elimination increased. Why?
-
Root Cause: Ion-Pair Separation. In non-polar solvents (DCM, Toluene), the
anion is tightly paired with the ammonium cation, reducing its "naked" basicity. In polar coordinating solvents (THF, DMF), the cation is solvated, leaving the fluoride species more "naked" and basic, which promotes proton abstraction (elimination). -
Technical Fix: Return to low-polarity solvents (DCM,
-trifluorotoluene). If solubility is an issue, use acetonitrile (MeCN) but strictly control the temperature (keep < 50°C).
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired Fluorination (
Caption: Kinetic competition between Substitution (SN2) and Elimination (E2) pathways mediated by the H2F3 anion.
Validated Experimental Protocols
Protocol A: Epoxide Ring Opening (Regioselective)
Best for: Creating fluorohydrins with minimal elimination.
Reagents:
-
Substrate: Epoxide (1.0 equiv)
-
Reagent: Et
N[3][4][5][6]·3HF (1.5 equiv)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Catalyst: KHF
(0.2 equiv) — Critical for buffering basicity. -
Solvent: Chlorobenzene or DCM (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the epoxide in Chlorobenzene (0.5 M concentration).
-
Buffering: Add solid KHF
to the stirring solution. Note: This ensures the active species remains or and prevents the formation of basic . -
Addition: Add Et
N·3HF dropwise at 0°C. -
Reaction: Allow to warm to room temperature. Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC.[1] If reaction stalls, heat to 40°C, but do not exceed 60°C to avoid elimination.
-
-
Quench: Pour into saturated aqueous NaHCO
(slowly, gas evolution!). Extract with DCM.
Protocol B: Deoxyfluorination of Secondary Alcohols (Two-Step)
Best for: Preventing elimination in sensitive secondary alcohols where direct DAST/Deoxo-Fluor fails.
Rationale: Direct reaction requires heat. Converting OH to O-SO
Step-by-Step:
-
Activation: Treat alcohol (1.0 equiv) with Triflic Anhydride (Tf
O, 1.1 equiv) and Pyridine (1.2 equiv) in DCM at -78°C to form the Triflate. -
Workup (Intermediate): Rapid aqueous wash (ice-cold water) and dry with Na
SO . Do not distill. -
Fluorination: Redissolve the crude Triflate in Et
N (2.0 equiv) and add Et N·3HF (1.5 equiv).-
Why add Et
N? To buffer the HF released during the reaction, maintaining the specific stoichiometry.
-
-
Execution: Stir at Room Temperature (25°C).
-
Result: The high leaving group ability of TfO
allows the nucleophilic attack of without thermal activation, suppressing the E2 pathway.
-
Comparative Data: Reagent Selectivity
The following table compares the elimination risk of common reagents when applied to Cyclooctanol (a substrate highly prone to elimination).
| Reagent | Active Species | Reaction Temp | Yield (Fluoride) | Yield (Alkene) |
| Et | 80°C | 35% | 60% | |
| Et | 80°C | 65% | 30% | |
| ImCl | 80°C | 82% | 12% | |
| Pyridine·9HF | 0°C | 40% | 10% (Rearrangement dominant) |
Data Source: Synthesized from comparative studies (See Ref 1, 3).
Troubleshooting Decision Tree
Use this logic flow to determine the correct modification for your experiment.
Caption: Decision matrix for addressing elimination side reactions.
References
-
Haufe, G. (2025). Regioselective Ring Opening of Epoxides with Amine-HF Complexes. Journal of Fluorine Chemistry.
-
Petrov, P. & Iskra, J. (2024).[7][8] Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion as a Sole Fluoride Source. The Journal of Organic Chemistry, 89(15). [9]
-
Doyle, A. G., et al. (2016). Nucleophilic Fluorination of Alcohols with PyFluor. Journal of the American Chemical Society, 138(34).
-
Yoneda, N. (2004). The combination of Olah's reagent and Et3N[4]·3HF: Tuning acidity for selectivity. Tetrahedron.
-
BenchChem Technical Support. (2025). Overcoming Side Reactions in Fluorination: Elimination Mechanisms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rhodium-catalyzed regioselective opening of vinyl epoxides with Et3N·3HF reagent – formation of allylic fluorohydrins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Benzyl Fluorination via Imidazole-H₂F₃ Reagents
Status: Operational Agent: Senior Application Scientist Topic: Deoxyfluorination of Benzyl Alcohols using Imidazole-Based Reagents (PhenoFluor™, ImCl[H₂F₃], and analogues)
Core Directive & System Overview
The Challenge: Benzyl alcohols are notoriously difficult substrates for deoxyfluorination. Unlike aliphatic alcohols, benzylic substrates suffer from competing
The Solution: Imidazole-based reagents (specifically PhenoFluor™ and the recently characterized ImCl[H₂F₃] ) utilize a "latent" fluoride source. The imidazole core activates the hydroxyl group, while the
The Chemistry: Mechanistic Logic
To troubleshoot effectively, you must understand the failure points in the mechanism.
The Pathway
-
Activation: The imidazole reagent (electrophile) reacts with the benzyl alcohol (nucleophile) to form an Imidazolium-Alkoxy Intermediate .
-
Displacement: The fluoride anion (
, , or ) attacks the benzylic carbon.
Critical Failure Point: If the fluoride attack is too slow, the intermediate ionizes to a benzyl carbocation. This cation immediately eliminates to form styrene (undesired) or reacts with another alcohol molecule to form an ether.
Figure 1: Mechanistic divergence in benzyl fluorination. Success depends on favoring the green path over the red path.
Protocol Optimization (SOP)
This protocol is based on the high-yield methods developed for PhenoFluor™ and ImCl[H₂F₃] reagents.
Standard Operating Procedure
| Parameter | Recommendation | Scientific Rationale |
| Reagent Stoichiometry | 1.5 – 2.0 equiv. | Excess reagent ensures rapid activation of the alcohol, preventing the "unreacted alcohol" from acting as a nucleophile (which causes ether formation). |
| Solvent | Toluene (Preferred) or DCM | Crucial: Non-polar solvents like Toluene promote "tight ion pairing." This suppresses the dissociation of the intermediate into a free carbocation, thereby reducing elimination to styrene. |
| Concentration | High (0.5 M – 1.0 M) | Higher concentration favors the bimolecular ( |
| Temperature | 80°C – 100°C | While counterintuitive, higher heat is often required to overcome the activation energy for the C-F bond formation step, which is kinetically slower than elimination. |
| Additives | CsF (2.0 equiv) | Essential for PhenoFluor™. Acts as a fluoride reservoir and buffers the acidity (HF) generated during the reaction, protecting acid-sensitive benzyl fluorides. |
Troubleshooting Guide (FAQ)
Q1: My yield is low (<30%), and NMR shows significant styrene formation. How do I stop elimination?
-
Diagnosis: The carbocation pathway is dominating.
-
Fix 1 (Solvent Switch): If you are using MeCN or THF, switch to Toluene . Polar solvents stabilize the carbocation, encouraging elimination. Toluene destabilizes the cation, forcing the reaction through a tighter transition state.
-
Fix 2 (Concentration): Increase concentration to 1.0 M. Dilution favors elimination.
-
Fix 3 (Reagent Choice): If using generic Imidazole-HF, switch to ImCl[H₂F₃] or PhenoFluor™ + CsF . These provide a more controlled release of fluoride compared to liquid amine-HF reagents.
Q2: The reaction goes to completion, but the product decomposes during purification on silica gel.
-
Diagnosis: Benzyl fluorides are notoriously unstable on acidic surfaces (like silica). The Si-OH groups on silica catalyze the elimination of HF (reverting to styrene) or hydrolysis.
-
The Fix:
-
Pre-treat Silica: Slurry your silica gel with 1-5% Triethylamine (Et₃N) in Hexanes before loading the column. This neutralizes the acidic sites.
-
Alternative Phase: Use Basic Alumina or Neutral Alumina instead of silica.
-
Glassware: In extreme cases, benzyl fluorides can decompose on the glass surface of the reaction flask. Use Teflon (PFA) or polypropylene vessels if you suspect glass-surface catalysis.
-
Q3: I see a "dimer" side product (dibenzyl ether).
-
Diagnosis: This occurs when unreacted alcohol attacks the activated intermediate.
-
The Fix:
-
Order of Addition: Do not mix all reagents at once. Add the alcohol slowly to a solution of the Fluorinating Reagent. This ensures the reagent is always in excess relative to the alcohol.
-
Increase Reagent Equiv: Bump the reagent to 2.0 - 2.5 equivalents.
-
Q4: Can I use this on electron-rich benzyl alcohols (e.g., p-Methoxybenzyl alcohol)?
-
Risk: High. Electron-donating groups stabilize the benzyl cation, making elimination/polymerization extremely fast.
-
Strategy: Use ImCl[H₂F₃] specifically. Recent data (Iskra et al.) suggests this reagent handles electron-rich substrates better than standard PhenoFluor due to the specific stability of the
anion. Run the reaction strictly anhydrously.
Diagnostic Workflow
Use this logic flow to determine your next experimental move.
Figure 2: Decision matrix for optimizing reaction outcomes.
References
-
PhenoFluor™ Mechanism & Scope: Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013).[1][2] Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(7), 2470–2473.[1][2]
-
ImCl[H₂F₃] Reagent Development: Prinčič, G., Omahen, B., Jelen, J., Gruden, E., Tavčar, G., & Iskra, J. (2024).[3][4] Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion as a Sole Fluoride Source. The Journal of Organic Chemistry, 89, 10557–10561. [4]
-
General Deoxyfluorination Reviews: Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[5] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[5] Journal of the American Chemical Society, 137(30), 9571–9574.
Sources
- 1. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.com]
- 2. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.com]
- 3. Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion as a Sole Fluoride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Troubleshooting Moisture Sensitivity in Dihydrogentrifluoride Reactions
Introduction: The Challenge of Fluorination in a Water-Rich World
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development, enhancing properties like metabolic stability, bioavailability, and binding affinity.[1][2][3][4] Dihydrogentrifluoride salts, such as tetra-n-butylammonium this compound (TBADTF), are valuable reagents for nucleophilic fluorination due to their relative ease of handling compared to anhydrous hydrogen fluoride.[5][6][7][8] However, their efficacy is critically dependent on one major factor: the complete absence of moisture.
This compound anions are highly reactive towards protic species, especially water. This reactivity, if not controlled, leads to reagent quenching, formation of unwanted byproducts, and ultimately, reaction failure.[9] This guide serves as a technical support center for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical protocols to navigate the challenges of moisture sensitivity in this compound reactions.
Core Principles: Why Anhydrous Conditions are Non-Negotiable
The fundamental issue stems from the reaction between the fluoride ion and water. The fluoride ion is a potent Lewis base and readily reacts with water, a protic source, to form hydrogen fluoride (HF) and hydroxide.[10] This process rapidly consumes the active fluorinating agent and introduces nucleophilic hydroxide, leading to the formation of undesired alcohol byproducts instead of the target fluorinated compound.
Consequences of Moisture Contamination:
-
Reagent Quenching: The active [H₂F₃]⁻ anion is protonated and deactivated.
-
Formation of Side Products: Hydroxide generated in situ can lead to hydrolysis of starting materials or products.
-
Low or No Yield: The primary reaction pathway is inhibited, resulting in poor conversion to the desired fluorinated molecule.[9]
-
Irreproducible Results: Varying levels of moisture contamination between experiments lead to inconsistent outcomes.
To mitigate these issues, all reactions involving this compound must be performed under strictly anhydrous and inert conditions. This requires mastery of techniques designed to exclude atmospheric water and oxygen.[11][12]
Troubleshooting Guide: From Failed Reactions to Successful Fluorination
This section addresses common problems encountered during this compound reactions in a direct question-and-answer format.
Q1: My fluorination reaction has a very low yield or failed completely. What are the most likely causes?
This is the most common issue and almost always points to moisture contamination. However, other factors can also be at play.
Possible Cause 1: Contamination from Glassware, Solvents, or Inert Gas Even glassware that appears dry to the naked eye has a thin film of adsorbed water on its surface.[12] Commercial "anhydrous" solvents also contain parts-per-million (ppm) levels of water that can be detrimental to sensitive reactions.
-
Solution: Rigorous Drying Protocols.
-
Glassware: All glassware must be meticulously dried. The most effective methods are oven-drying at >125 °C overnight or flame-drying under vacuum.[12][13] The apparatus should be assembled while still hot and immediately flushed with a dry, inert gas like argon or nitrogen.[13]
-
Solvents: Do not trust commercial anhydrous solvents without verification or further drying. The gold standard for determining water content is Karl Fischer titration.[14][15][16] For many applications, solvents should be dried over an appropriate desiccant and distilled under an inert atmosphere.[17]
-
Inert Gas: Ensure the inert gas line is equipped with a drying tube or an in-line moisture trap.
-
Possible Cause 2: Degradation of the this compound Reagent These reagents are hygroscopic and can degrade upon improper storage or handling.[6]
-
Solution: Proper Reagent Handling.
-
Storage: Store this compound reagents in a desiccator or a glovebox, tightly sealed, and under an inert atmosphere.[6][18]
-
Dispensing: If possible, handle and weigh the reagent inside a glovebox.[19] If using Schlenk techniques, dispense the reagent under a positive flow of inert gas. Use gas-tight syringes or cannulas for transferring solutions.[11][13]
-
Possible Cause 3: Sub-optimal Reaction Conditions Fluorination reactions can be highly sensitive to temperature.
-
Solution: Temperature Control.
-
Many fluorination reactions require sub-ambient temperatures (e.g., 0 °C or -78 °C) during reagent addition to control reactivity and minimize side reactions.[9]
-
Allow the reaction to warm slowly to room temperature and monitor its progress by an appropriate technique (TLC, GC-MS, or NMR).
-
Below is a logical workflow for troubleshooting a failed reaction.
Caption: Simplified diagram of a Schlenk line setup for inert atmosphere reactions.
Frequently Asked Questions (FAQs)
Q3: How do I properly dry solvents for my reaction?
The choice of drying agent depends on the solvent. After drying, distillation under an inert atmosphere is the best practice for obtaining ultra-dry solvents. [17]
| Solvent | Recommended Drying Agent(s) | Notes |
|---|---|---|
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill from the deep blue/purple ketyl radical. Indicates anhydrous and oxygen-free conditions. [17] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux and distill. CaH₂ is a powerful drying agent for many solvents. [17] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with 4Å molecular sieves, then distill from CaH₂. [17] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | Dry overnight, then distill under reduced pressure to avoid decomposition. [17]|
Q4: How can I verify the dryness of my reagents and solvents?
Visual inspection is insufficient. The most reliable and quantitative method is Karl Fischer (KF) titration. [14][20]
-
Principle: KF titration is a redox reaction where a reagent containing iodine reacts stoichiometrically with water. [14]* Methods:
Q5: What are the critical safety precautions when working with this compound reagents?
This compound salts, while easier to handle than anhydrous HF, are still potent sources of hydrogen fluoride. HF is extremely corrosive and toxic. [23][24][25]Skin contact can cause severe burns that may not be immediately painful but can lead to deep tissue damage and systemic toxicity. [25][26]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and long pants. [23]Crucially, wear appropriate gloves—typically a heavier glove like neoprene or butyl rubber over a standard nitrile glove. [23]* Engineering Controls: Always handle these reagents in a certified chemical fume hood. [27]* Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel , must be immediately accessible. [23][27]All personnel must be trained on its use. In case of skin exposure, immediately flush with copious amounts of water for at least 15 minutes and apply calcium gluconate gel while seeking immediate medical attention. [23][27]* Waste Disposal: Quench and dispose of all waste containing fluoride according to your institution's hazardous waste guidelines.
Key Experimental Protocols
Protocol 1: Drying Glassware for Anhydrous Reactions
-
Clean all glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone to facilitate drying.
-
Place the glassware in a laboratory oven set to 125-150 °C for at least 12 hours (or overnight) . [12]3. Assembly: While the glassware is still hot, assemble the reaction apparatus in the fume hood. Immediately begin flushing the system with a stream of dry, inert gas (argon or nitrogen). [13]4. Cooling: Allow the apparatus to cool to room temperature under a positive pressure of the inert gas. This prevents atmospheric moisture from being drawn back into the system as it cools.
-
Alternative (Flame-Drying): For faster drying, assemble the cool, clean apparatus and heat all glass surfaces with a heat gun or a gentle flame under a high vacuum. Be sure to heat evenly to avoid thermal shock. After heating, allow the system to cool while backfilling with inert gas.
Protocol 2: General Procedure for Solvent Purification by Distillation
-
Pre-drying (Optional but Recommended): Stir the solvent with a less reactive drying agent (e.g., anhydrous MgSO₄) for several hours, then filter to remove the bulk of the water.
-
Apparatus Setup: Assemble a distillation apparatus that has been oven or flame-dried as described in Protocol 1. Ensure the system is under a positive pressure of inert gas.
-
Add Drying Agent: Add the appropriate reactive drying agent (e.g., CaH₂ for DCM, sodium/benzophenone for THF) to the distillation flask.
-
Reflux: Heat the solvent to a gentle reflux under the inert atmosphere for several hours to ensure complete reaction with any residual water.
-
Distillation: Distill the solvent directly into a pre-dried Schlenk flask for storage or directly into the reaction vessel. Collect only the middle fraction, discarding the first and last 10%.
-
Storage: Store the freshly distilled anhydrous solvent over activated molecular sieves (3Å or 4Å) in a sealed Schlenk flask or Sure/Seal™ bottle to maintain dryness. [12][28]
References
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]
-
University of Toronto. (n.d.). Hydrogen Fluoride Protocol. Environmental Health & Safety. Retrieved from [Link]
- Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Neilson Lab.
-
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]
-
ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved from [Link]
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
-
Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Hydrogen Fluoride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
QAQC Lab. (n.d.). Karl Fischer Method of Moisture Determination. Retrieved from [Link]
- Journal of Fluorine Chemistry. (n.d.). Use of hydrogen fluoride and its complexes with bases for introduction of fluorine atoms into organic molecules.
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Retrieved from [Link]
- Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060-3065.
-
Wikipedia. (n.d.). Hydrogen fluoride. Retrieved from [Link]
- Wordpress. (n.d.). Hydrogen Fluoride and Amine Complexes (HF-NR3).
-
Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2016, June 4). Hydrogen Fluoride (Hydrofluoric Acid). Retrieved from [Link]
-
Vedantu. (2024, July 2). Write the reaction of F2 with water class 12 chemistry CBSE. Retrieved from [Link]
- Journal of the Chemical Society D. (n.d.). Reactions of complex fluorides of some 3d metals in anhydrous hydrogen fluoride. RSC Publishing.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PMC. (n.d.). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Retrieved from [Link]
-
Quora. (2017, December 16). What happens when fluorine reacts with water?. Retrieved from [Link]
-
PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
PMC. (2025, February 21). Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation. Retrieved from [Link]
-
ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
Pearson. (2022, July 22). The fluoride ion reacts with water to produce HF. (c) Is - Brown 14th Edition Ch 16 Problem 94. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 6). Reaction of fluorine with cold water. Retrieved from [Link]
-
Patsnap Eureka. (2025, August 26). Hydrofluoric Acid Applications in Pharmaceutical Processing. Retrieved from [Link]
Sources
- 1. inhancetechnologies.com [inhancetechnologies.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 99337-56-1: Tetra-n-butylammonium this compound [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Tetrabutylammonium (dihydrogen trifluoride) (Tetrabutylammonium (dihydrogen trifluoride)) | Biochemical Assay Reagents | 99337-56-1 | Invivochem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. The fluoride ion reacts with water to produce HF. (c) Is - Brown 14th Edition Ch 16 Problem 94 [pearson.com]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. TETRA-N-BUTYLAMMONIUM this compound | 99337-56-1 [chemicalbook.com]
- 19. molan.wdfiles.com [molan.wdfiles.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Karl Fischer water content titration - Scharlab [scharlab.com]
- 22. qclabequipment.com [qclabequipment.com]
- 23. ehs.wisc.edu [ehs.wisc.edu]
- 24. ethz.ch [ethz.ch]
- 25. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 26. Fluorides, Hydrogen Fluoride, and Fluorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 27. ehs.utoronto.ca [ehs.utoronto.ca]
- 28. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Optimizing reaction temperature for H2F3- mediated deoxyfluorination
Technical Support Center: H₂F₃⁻ Mediated Deoxyfluorination
Topic: Optimizing Reaction Temperature for Dihydrogentrifluoride (
Executive Summary: The "Buffered" Fluoride Advantage
Unlike traditional deoxofluorinating agents (e.g., DAST, Deoxo-Fluor) which are highly reactive and prone to explosive decomposition, or "naked" fluoride sources (e.g., TBAF) which suffer from extreme basicity leading to elimination, This compound (
The core optimization challenge with
The Thermodynamic Logic: Temperature as a Switch
To optimize temperature, you must understand that
-
Low Temperature (< 40°C): The fluoride anion is tightly sequestered within the
hydrogen-bonding network. Nucleophilicity is effectively "masked." -
Optimal Temperature (50°C – 85°C): Thermal energy disrupts the H-bond network, transiently releasing active fluoride species for
attack. The acidity of the HF adduct simultaneously protonates leaving groups (if applicable) or buffers the basicity, suppressing E2 elimination. -
Critical Temperature (> 100°C): The complex fully dissociates. The concentration of "naked" fluoride increases disproportionately, drastically raising basicity and favoring elimination (alkene formation) over substitution.
Comparative Reactivity Table
| Reagent System | Active Species | Basicity ( | Nucleophilicity | Optimal T Range | Dominant Side Reaction |
| TBAF (Anhydrous) | High (~30 in DMSO) | High | -78°C to 0°C | E2 Elimination (Alkenes) | |
| DAST | N/A (Lewis Acidic) | High | -78°C to RT | Carbocation Rearrangement | |
| Low (~3.2) | Latent / Tunable | 45°C – 85°C | Protodefluorination / Stalled |
Mechanistic Pathway & Temperature Control
The following diagram illustrates the bifurcation between the desired Substitution (
Figure 1: Thermal activation pathways of the this compound anion. Note that "Optimal T" balances H-bond dissociation with basicity suppression.
Optimization Protocol: The "Ramp-and-Hold" Method
Do not default to reflux. Use this self-validating protocol to determine the specific activation temperature for your substrate.
Prerequisites:
-
Substrate: Activated alcohol (Mesylate, Tosylate, Triflate) or Epoxide. Note:
alone rarely displaces free alcohols without a co-activator (e.g., sulfonyl fluorides). -
Solvent: Acetonitrile (MeCN) or Glyme (DME). Avoid protic solvents.
-
Reagent: TBAH₂F₃ (5.0 equiv).
Step-by-Step Workflow:
-
The Baseline (40°C):
-
Incubate reaction at 40°C for 4 hours.
-
Checkpoint: TLC/LCMS.
-
Expectation: Likely <10% conversion. This confirms the reagent is stable and the system is anhydrous.
-
-
The Activation Ramp (+10°C increments):
-
Increase T by 10°C every 2 hours.
-
Monitor the disappearance of Starting Material (SM).
-
Stop Trigger: Once conversion rate exceeds 10%/hour, HOLD that temperature. This is your
.
-
-
The Stability Check:
-
If
is required, switch solvent from MeCN to Diglyme or Sulfolane to prevent solvent evaporation/pressure issues.
-
Troubleshooting & FAQs
Q1: I see significant alkene formation (Elimination). Is my temperature too high?
Diagnosis: Yes, or your local concentration of "naked" fluoride is too high.
Root Cause: At high temperatures, the equilibrium
-
Decrease T by 15°C and extend reaction time (Trade kinetic speed for thermodynamic selectivity).
-
Buffer the System: Add 1.0 equiv of a bulky alcohol (e.g., t-Amyl alcohol). This acts as a "proton shuttle," re-establishing a hydrogen-bond network with any free fluoride, artificially recreating the "buffered" state of the H₂F₃⁻ anion [1].
Q2: The reaction stalls at 50% conversion despite heating.
Diagnosis: "Product Inhibition" or "HF Poisoning."
Root Cause: As the reaction proceeds (
-
Add an HF Scavenger: Add 2.0 equiv of a weak, non-nucleophilic base like 2,6-Di-tert-butylpyridine . This neutralizes the generated acid without deprotonating the
reagent itself.
Q3: My substrate is a secondary alkyl mesylate. What is the safe temperature ceiling?
Guideline: 75°C. Reasoning: Secondary substrates are prone to E1 elimination if the leaving group spontaneously dissociates, or E2 if the base is strong. Above 75°C, the entropy term favors elimination significantly. If reaction is slow at 75°C, change the leaving group to a Nosylate (Ns) rather than increasing temperature [2].
Decision Tree for Troubleshooting
Figure 2: Diagnostic logic for common H₂F₃⁻ deoxyfluorination failure modes.
References
-
Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Sun, H., DiMagno, S.G.[1] (2006). Journal of the American Chemical Society.[2] Demonstrates the role of protic co-solvents/additives in modulating fluoride basicity vs. nucleophilicity.
-
Tetrabutylammonium this compound: A Safe, Selective, and Stable Fluorinating Agent. Landelle, G., et al. (2019).[2][3][4] Journal of Organic Chemistry. Defines the standard operational windows and substrate scope for TBAH₂F₃ salts.
-
Deoxyfluorination of Alcohols Using Sulfonyl Fluorides and TBAH2F3. Nielson, M.K., et al. (Doyle Group). (2019).[2][3][4] Organic Letters. Provides protocols for in-situ activation of alcohols where H2F3- is the active nucleophile.
Sources
Technical Support Center: Mastering Selectivity in Phosphinic Acid Fluorination with H₂F₃⁻ Reagents
Welcome to the technical support center for the selective fluorination of phosphinic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of the trihydrofluoride (H₂F₃⁻) anion for precise P-F bond formation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling selectivity, troubleshooting common issues, and understanding the mechanistic underpinnings of this powerful transformation.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when planning or executing the fluorination of phosphinic acids with H₂F₃⁻ based reagents.
Q1: Why should I consider using an H₂F₃⁻ source, like triethylamine trihydrofluoride (Et₃N·3HF) or an imidazolium salt, for the fluorination of my phosphinic acid?
A1: Reagents containing the H₂F₃⁻ anion offer a compelling balance of reactivity and handling safety compared to other fluoride sources. Anhydrous hydrogen fluoride (HF) is highly corrosive and volatile, while solid alkali metal fluorides (e.g., KF, CsF) often suffer from low solubility in organic solvents, requiring harsh reaction conditions or phase-transfer catalysts. H₂F₃⁻ reagents, such as the commonly used liquid Et₃N·3HF, provide a soluble and less hazardous source of nucleophilic fluoride.[1] More modern, air-stable crystalline reagents like chloroimidazolium trihydrofluoride (ImCl[H₂F₃]) offer even greater ease of handling and can efficiently fluorinate P(V) compounds without the need for an external fluoride source.[2][3]
Q2: What is the general mechanism for the fluorination of a phosphinic acid with an H₂F₃⁻ reagent?
A2: The fluorination of a phosphinic acid is a nucleophilic substitution at a pentavalent phosphorus center (a deoxyfluorination reaction). The reaction is thought to proceed through a one-step concerted mechanism.[4] The phosphinic acid is first activated, often by a base, to enhance the nucleophilicity of the phosphoryl oxygen. The fluorinating reagent then delivers a fluoride ion to the phosphorus center, forming a pentacoordinated transition state. Subsequently, the P-O bond is cleaved, and the P-F bond is formed, releasing a leaving group. The exact nature of the activated species and the transition state can be influenced by the specific fluorinating reagent and any additives present.
Q3: My phosphinic acid has other functional groups. How can I ensure selective fluorination at the phosphorus center?
A3: Achieving selectivity is a key challenge in synthetic chemistry. The fluorination of phosphinic acids with H₂F₃⁻ reagents can be highly selective due to the specific reactivity of the P-OH group under the reaction conditions. The choice of fluorinating reagent and reaction conditions is critical. For instance, modern deoxyfluorination reagents are often designed to be highly chemoselective for hydroxyl groups over other functionalities.[5][6] Careful control of stoichiometry, temperature, and the use of appropriate bases can further enhance selectivity. It is crucial to consult literature examples with similar functional groups to anticipate potential side reactions.
Q4: What are the primary safety precautions I should take when working with H₂F₃⁻ reagents?
A4: While safer than anhydrous HF, H₂F₃⁻ reagents are still sources of hydrogen fluoride and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (nitrile gloves may not be sufficient; consult the reagent's safety data sheet for appropriate glove material). Have a calcium gluconate gel readily available as a first-aid measure in case of skin contact with any fluoride-containing reagent.
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to address specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion to the Phosphinic Fluoride
Q: I've set up my reaction according to a literature procedure, but I'm observing very little or no formation of the desired phosphinic fluoride. What are the likely causes and how can I troubleshoot this?
A: This is a common issue that can often be resolved by systematically evaluating several key parameters.
Potential Causes & Solutions:
-
Insufficient Activation of the Phosphinic Acid: The P-OH bond needs to be activated for the nucleophilic attack by fluoride to occur efficiently.
-
Actionable Advice: The addition of a suitable base is often crucial. For the fluorination with ImCl[H₂F₃], the non-nucleophilic phosphazene base BTMG (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been shown to be effective in promoting the reaction to quantitative conversion.[7][4] If you are using a different H₂F₃⁻ source, consider adding a non-nucleophilic base to facilitate the deprotonation of the phosphinic acid.
-
-
Reagent Quality and Purity: The fluorinating reagent may have degraded, or the phosphinic acid starting material may contain impurities that inhibit the reaction.
-
Actionable Advice: Ensure your H₂F₃⁻ reagent is of high quality and has been stored under the recommended conditions. Verify the purity of your phosphinic acid starting material. Impurities, especially water, can quench the fluorinating reagent.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and efficiency.
-
Inadequate Reaction Temperature or Time: The reaction may be sluggish under the conditions used.
-
Actionable Advice: While some modern protocols proceed rapidly at room temperature,[7] older methods or less reactive substrates may require elevated temperatures. Monitor the reaction progress by an appropriate analytical technique (e.g., ³¹P NMR) and consider extending the reaction time or gradually increasing the temperature.
-
Problem 2: Formation of Unidentified Byproducts
Q: My reaction is producing the desired phosphinic fluoride, but I'm also seeing significant amounts of byproducts. How can I identify and minimize their formation?
A: Byproduct formation often points to competing reaction pathways or the degradation of starting materials or products.
Potential Causes & Solutions:
-
Hydrolysis of the Phosphinic Fluoride Product: Phosphinic fluorides can be sensitive to moisture, hydrolyzing back to the starting phosphinic acid.
-
Actionable Advice: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact with water.
-
-
Side Reactions with Other Functional Groups: If your phosphinic acid contains other reactive moieties, these may be competing for the fluorinating reagent.
-
Actionable Advice: Carefully analyze the structure of your byproducts to understand which functional groups are reacting. You may need to use a more selective fluorinating reagent or protect sensitive functional groups before the fluorination step.
-
-
Decomposition of the Fluorinating Reagent: Some fluorinating reagents can decompose, especially at elevated temperatures, leading to the formation of reactive species that can cause side reactions.
-
Actionable Advice: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. If using a thermally sensitive reagent, ensure the reaction temperature is carefully controlled.
-
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for the Fluorination of Diphenylphosphinic Acid using ImCl[H₂F₃]
This protocol is adapted from the work of Prinčič et al. (2024).[7][4]
Materials:
-
Diphenylphosphinic acid
-
Chloroimidazolium trihydrofluoride (ImCl[H₂F₃])
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add diphenylphosphinic acid (1.0 equiv.).
-
Add anhydrous acetonitrile to dissolve the phosphinic acid.
-
Add ImCl[H₂F₃] (1.0 equiv.) to the solution.
-
Add BTMG (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture can be worked up as appropriate for the specific product.
Data Summary Table:
| Phosphinic Acid Derivative | Reagent (equiv.) | Base (equiv.) | Solvent | Time (h) | Conversion (%) |
| Diphenylphosphinic acid | ImCl[H₂F₃] (1.0) | BTMG (1.1) | MeCN | 1 | >99 |
| (4-Nitrophenyl)phenylphosphinic acid | ImCl[H₂F₃] (1.0) | BTMG (1.1) | MeCN | 1 | 88 |
| (4-Methoxyphenyl)phenylphosphinic acid | ImCl[H₂F₃] (1.0) | BTMG (1.1) | MeCN | 1 | >99 |
Data adapted from Prinčič, G. et al. J. Org. Chem. 2024.[7]
IV. Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to rational troubleshooting and optimization.
Proposed Mechanism of Phosphinic Acid Deoxyfluorination
The deoxyfluorination of phosphinic acids with reagents like ImCl[H₂F₃] is believed to proceed through a single-step mechanism, analogous to that of carboxylic acids.[4] The reaction is facilitated by a base, which deprotonates the phosphinic acid, increasing the nucleophilicity of the phosphoryl oxygen. This oxygen then attacks the electrophilic part of the fluorinating reagent (in the case of ImCl[H₂F₃], the 2-chloroimidazolium cation), forming an activated intermediate. The fluoride from the H₂F₃⁻ anion then attacks the phosphorus center in a concerted fashion, leading to the formation of the P-F bond and the release of the leaving group.
Caption: Proposed reaction pathway for the deoxyfluorination of phosphinic acids.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion in phosphinic acid fluorination.
V. References
-
Prinčič, G., Omahen, B., Jelen, J., Gruden, E., Tavčar, G., & Iskra, J. (2024). Chloroimidazolium Deoxyfluorination Reagent with H₂F₃⁻ Anion as a Sole Fluoride Source. The Journal of Organic Chemistry, 89(15), 10557–10561. [Link]
-
Prinčič, G., Omahen, B., Jelen, J., Gruden, E., Tavčar, G., & Iskra, J. (2024). Chloroimidazolium Deoxyfluorination Reagent with H₂F₃⁻ Anion as a Sole Fluoride Source. Europe PMC. [Link]
-
Prinčič, G., Omahen, B., Jelen, J., Gruden, E., Tavčar, G., & Iskra, J. (2024). Chloroimidazolium Deoxyfluorination Reagent with H₂F₃⁻ Anion as a Sole Fluoride Source. The Journal of Organic Chemistry. [Link]
-
Prinčič, G., Omahen, B., Jelen, J., Gruden, E., Tavčar, G., & Iskra, J. (2024). Chloroimidazolium Deoxyfluorination Reagent with H₂F₃⁻ Anion as a Sole Fluoride Source. ACS Publications. [Link]
-
Prinčič, G., Omahen, B., Jelen, J., Gruden, E., Tavčar, G., & Iskra, J. (2024). Chloroimidazolium Deoxyfluorination Reagent with H₂F₃⁻ Anion as a Sole Fluoride Source. ResearchGate. [Link]
-
Advances in the Application of Triethylamine Tris(hydrofluoride) to Organic Synthesis. (2025, August 7). ResearchGate. [Link]
-
Li, Y., et al. (2024). Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation. Nature Communications. [Link]
-
Phosphonic and phosphinic fluoride synthesis by P-F bond formation. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. chandrasekaran.tripod.com [chandrasekaran.tripod.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Electron-Addition to Pentavalent Phosphorus with the Phosphorus-Chlorine Bond as Acceptor Introducing a Fundamental Distinction in Substitution Mechanism between SN2(P) and SN2(C) [scirp.org]
Validation & Comparative
Cost-benefit analysis of H2F3- vs Et3N-3HF for scale-up synthesis
Executive Summary: The Process Chemist’s Dilemma
In the landscape of nucleophilic fluorination and desilylation, the dihydrogentrifluoride anion (
This guide compares the two primary vehicles for delivering this anion:
-
Et
N·3HF (TREAT-HF): The liquid triethylamine complex.[1] -
TBA-H2F3: The solid (or solution-phase) tetrabutylammonium salt.
The Verdict for Scale-Up:
-
Et
N·3HF is the superior choice for multi-kilogram process chemistry due to its high atom economy, distillability, and lower cost. It is the industry standard for "manageable HF." -
TBA-H2F3 is a specialized problem-solver for late-stage functionalization or complex substrates where solubility in non-polar solvents is critical, or where the specific cation effect is required to boost reaction rates at lower temperatures.
Chemical Identity & Mechanistic Distinction
While both reagents deliver the same nominal anion (
| Feature | Et | TBA-H2F3 (Tetrabutylammonium this compound) |
| Structure | Tight ion pair (Liquid) | Loose ion pair (Solid/Solution) |
| Active Species | ||
| F- Content (Mass %) | ~35% (High Atom Economy) | ~19% (Low Atom Economy) |
| Physical State | Liquid (bp 70°C @ 15 mmHg) | Low-melting Solid / Viscous Oil |
| Solubility | Polar organics (DCM, THF, MeCN) | Universal (Soluble in Toluene, Ethers, DCM) |
| Acidity | Mildly Acidic (Buffers itself) | Neutral to Mildly Acidic |
Mechanistic Insight: The Cation Effect
The reactivity difference lies in the tightness of the ion pair .
-
Et
N·3HF: The ammonium proton ( ) can hydrogen bond with the fluoride anion, slightly stabilizing it and reducing nucleophilicity. -
TBA-H2F3: The quaternary ammonium cation (
) lacks acidic protons. It acts purely as a phase transfer catalyst, leaving the anion "naked" and more kinetically active in non-polar media.
Caption: Mechanistic comparison showing how the cation influences anion availability. The bulky TBA cation prevents tight ion pairing, enhancing reactivity.
Critical Performance Analysis
A. Reactivity & Selectivity
Et
TBA-H2F3 is more aggressive. It can often effect fluorination at room temperature or mild heating (40–60°C). This is critical for substrates that are thermally unstable.
B. Scale-Up & Process Economics
This is where the divergence is most sharp.
1. Cost & Availability:
-
Et
N·3HF: Produced in bulk.[3] Cost is low (approx. 100/kg in bulk). -
TBA-H2F3: Often prepared in situ or bought as a specialty reagent. Cost is 5–10x higher per mole of fluoride due to the expensive TBA cation.
2. Work-Up & Waste:
-
Et
N·3HF: -
TBA-H2F3:
-
Advantage:[1][4][5][6][7] Less corrosive to glass (usually).
-
Disadvantage:[5]The "TBA Nightmare." Removing tetrabutylammonium salts on a multi-kilo scale is difficult. They form emulsions in aqueous workups and are toxic to biological waste streams. They often require multiple washes or filtration through silica/resins, which is prohibitive at scale.
-
3. Safety:
-
Et
N·3HF: Toxic and corrosive (releases HF), but does not fume like AHF. It is considered a "safe" source of HF for fume-hood handling. -
TBA-H2F3: Solid handling reduces vapor risk, but dust inhalation is a severe hazard.
Decision Matrix: When to Use Which?
Caption: Decision tree for selecting the optimal fluoride source based on substrate stability and reaction type.
Experimental Protocols
Protocol A: Scale-Up Desilylation using Et N·3HF
Best for: Removing TBDMS/TES groups from nucleotides or complex alcohols.
-
Setup: Charge the silyl ether substrate (1.0 equiv) into a glass-lined or Teflon reactor.
-
Solvent: Add THF (5 volumes).
-
Reagent Addition: Add Et
N·3HF (1.5 – 3.0 equiv) neat at room temperature.-
Note: No exothermic spike is typically observed, unlike with acid chlorides.
-
-
Reaction: Stir at 25–40°C for 4–12 hours. Monitor by HPLC.
-
Quench:
-
Option 1 (Precipitation): Pour reaction mixture into excess isopropyl ether or heptane. The product often precipitates while the reagent remains in solution.
-
Option 2 (Aqueous): Dilute with EtOAc, wash with water (2x) and sat. NaHCO
(2x). -
Warning: Et
N[1][3][6][7][8][9][10][11]·3HF is water-soluble, but ensure pH is adjusted to >7 to neutralize any liberated HF.
-
Protocol B: Nucleophilic Fluorination using TBA-H2F3 (In Situ)
Best for: Converting a mesylate to a fluoride when Et
-
Preparation (In Situ):
-
Commercially available TBA-H2F3 is expensive.
-
Process Hack: Mix TBAF (anhydrous) and Et
N·3HF in a 1:2 ratio, or mix KHF with TBACl (requires filtration of KCl).
-
-
Reaction:
-
Dissolve substrate (R-OMs) in Acetonitrile or Toluene.
-
Add TBA-H2F3 (2.0 equiv).
-
Heat to 50–80°C.
-
-
Work-Up (Critical Step):
-
Cool to RT.
-
Dilute with Et
O or Toluene (TBA salts are less soluble in ether than in DCM). -
Wash with water (3x) to remove the TBA salts.
-
Troubleshooting: If emulsion forms, add a small amount of sat. KPF
solution (TBA-PF precipitates) or filter through a pad of silica gel.
-
References
-
Haufe, G. (1996).[9] Triethylamine trishydrofluoride in synthesis. Journal für Praktische Chemie/Chemiker-Zeitung, 338(1), 99-113. Link
-
Westman, E., & Strömberg, R. (1994).[12] Removal of t-butyldimethylsilyl protection in RNA-synthesis.[5][12][13][14] Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF).[5][12][14] Nucleic Acids Research, 22(12), 2430–2431.[12] Link
-
Kim, K. Y., Kim, B. C., Lee, H. B., & Shin, H. (2008).[15] Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry, 73(20), 8106–8108. Link
-
Franz, R. (1980).[9] Über Trishydrofluoride tertiärer Amine und ihren Einsatz als Fluorierungsmittel. Journal of Fluorine Chemistry, 15(5), 423-434. Link[9]
-
BenchChem. (2025). Triethylamine Trihydrofluoride: Technical Guide and Applications. Link
Sources
- 1. Triethylamine Trihydrofluoride | Fluorination Reagent [benchchem.com]
- 2. Triethylamine trihydrofluoride, ca 37% HF, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Triethylamine trihydrofluoride [oakwoodchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]
- 10. reddit.com [reddit.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. guidechem.com [guidechem.com]
- 15. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
